2-Methoxy-5-methylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAHXCKRWVFPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673589 | |
| Record name | 2-Methoxy-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-72-0 | |
| Record name | 2-Methoxy-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Methoxy-5-methylnicotinic Acid
CAS Number: 1227594-72-0[1]
This technical guide provides an overview of 2-Methoxy-5-methylnicotinic acid, a pyridinecarboxylic acid derivative. Due to the limited availability of published research on this specific compound, this document summarizes its fundamental properties and provides context based on related nicotinic acid derivatives.
Compound Identification and Properties
This compound is a chemical compound with the systematic name 2-methoxy-5-methylpyridine-3-carboxylic acid. It belongs to the class of nicotinic acids, which are derivatives of pyridine with a carboxylic acid group at the 3-position. The structure is further characterized by a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring. These functional groups are key to its chemical reactivity and potential utility as a building block in organic synthesis.[2]
| Property | Value | Source |
| CAS Number | 1227594-72-0 | [1] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid | [2] |
| Synonyms | 2-Methoxy-5-methyl-3-pyridinecarboxylic acid | N/A |
Synthesis and Experimental Protocols
To provide a relevant example of the synthetic chemistry involved with similar structures, the following section details a protocol for a related compound, 5-Methylnicotinic acid.
Example Experimental Protocol: Synthesis of 5-Methylnicotinic Acid
This protocol describes the synthesis of 5-Methylnicotinic acid from 3,5-dimethylpyridine.
Materials:
-
3,5-dimethylpyridine (3,5-Lutidine)
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, add 120 kg of 3,5-dimethylpyridine to 1200 L of water with stirring.
-
While maintaining the temperature between 25-35°C, add 300 kg of potassium permanganate over 4.5 hours.
-
Allow the reaction to proceed at 30°C for 16 hours.
-
Filter the by-product, manganese dioxide, from the reaction mixture.
-
Adjust the pH of the filtrate to 0.5 using concentrated hydrochloric acid.
-
Filter the resulting by-product, 3,5-pyridinedicarboxylic acid.
-
Adjust the pH of the remaining filtrate to 3.0 with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the crude product by centrifugation.
-
For purification, dissolve the crude product in ethanol at 80°C, perform a hot filtration, and then cool the filtrate to 0-5°C with stirring for 2 hours to induce crystallization.
-
Collect the purified product by centrifugation and dry at 65°C for 8.5 hours.
This process yields 5-Methylnicotinic acid with a purity of 99.5%.[3]
Biological Activity and Applications
There is a lack of specific data on the biological activity of this compound in the public domain. However, nicotinic acid derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Research on related nicotinic acid derivatives has indicated potential antimicrobial, anti-inflammatory, and anticancer effects.[2][4] For instance, some derivatives are investigated as enzyme inhibitors, such as for dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive and anti-proliferative drugs.[2]
Given its structure, this compound serves as a valuable building block for synthesizing novel compounds with potential therapeutic properties.[2]
Signaling Pathways
Due to the absence of research on the biological effects of this compound, there are no established signaling pathways associated with this compound.
The following diagram illustrates a hypothetical logical relationship for the application of this compound in drug discovery, based on the general role of nicotinic acid derivatives.
Conclusion
This compound (CAS: 1227594-72-0) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While in-depth technical data, including biological activity and specific experimental protocols, are not widely available, its structural features suggest its utility as a building block for the synthesis of more complex molecules. Further research is required to elucidate its specific properties and potential applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-methylnicotinic acid (CAS No. 1227594-72-0) is a substituted pyridine carboxylic acid derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a summary of the known identifiers for this compound. Due to the limited availability of experimental data for this specific compound, this guide presents a comprehensive overview of the standard experimental protocols for determining key physicochemical parameters, including melting point, solubility, pKa, and logP. Furthermore, to provide a valuable point of reference, this guide includes a compilation of experimental data for the closely related structural analogs, 2-methoxynicotinic acid and 5-methylnicotinic acid.
Introduction
Substituted nicotinic acid derivatives are a class of compounds of significant interest in the pharmaceutical industry due to their diverse biological activities.[1] The introduction of substituents, such as methoxy and methyl groups, onto the pyridine ring can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. This compound is a versatile intermediate in organic synthesis, offering multiple reaction sites for the construction of more complex molecules.[1] This guide serves as a foundational resource for researchers working with this compound, providing the necessary theoretical and methodological framework for its physicochemical characterization.
Compound Identification
A clear identification of a chemical entity is the first step in any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid |
| CAS Number | 1227594-72-0 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
Physicochemical Properties of Structural Analogs
In the absence of experimental data for this compound, the properties of its structural analogs, 2-methoxynicotinic acid and 5-methylnicotinic acid, can provide valuable insights into its expected physicochemical behavior. The following tables summarize the available experimental data for these compounds.
Table 1: Physicochemical Properties of 2-Methoxynicotinic Acid (CAS: 16498-81-0)
| Property | Value | Source(s) |
| Melting Point | 144-152 °C | [1][2][3][4][5][6] |
| Boiling Point | 285.5±20.0 °C (Predicted) | [3] |
| 78 °C at 0.1 torr | [2] | |
| pKa | 3.36±0.10 (Predicted) | [3] |
| Solubility | Low in water; Soluble in methanol, ethanol, and ether | [3] |
Table 2: Physicochemical Properties of 5-Methylnicotinic Acid (CAS: 3222-49-9)
| Property | Value | Source(s) |
| Melting Point | 207-220 °C | [7][8][9][10][11][12] |
| Boiling Point | 303.9±22.0 °C (Predicted) | [10][11] |
| Solubility | Sparingly soluble (0.083 g/L at 25°C) | [7][8][10][13][14] |
| pKa | 2.27±0.10 (Predicted) | [13][14] |
| LogP | 1.23 | [13] |
Experimental Protocols for Physicochemical Property Determination
This section details the standard experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., oil bath) or a melting point apparatus.
-
Heating: The sample is heated slowly and steadily.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
-
Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a flask.
-
Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa is a measure of the acidity of a compound. For a substituted nicotinic acid, the pKa of the carboxylic acid group and the pyridinium ion are of interest.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility.
-
Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
References
- 1. 2-Methoxynicotinic acid | 16498-81-0 [chemicalbook.com]
- 2. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 3. chembk.com [chembk.com]
- 4. 2-Methoxynicotinic acid CAS#: 16498-81-0 [m.chemicalbook.com]
- 5. 16498-81-0 2-Methoxynicotinic acid AKSci J52972 [aksci.com]
- 6. 2-Methoxynicotinic acid, 98% | Fisher Scientific [fishersci.ca]
- 7. Page loading... [wap.guidechem.com]
- 8. 5-Methylnicotinic acid, 97% | Fisher Scientific [fishersci.ca]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
- 11. 5-Methylnicotinic acid 3222-49-9 [mingyuanchemical.com]
- 12. 5-Methylnicotinic acid | 3222-49-9 | FM01739 | Biosynth [biosynth.com]
- 13. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]
- 14. 3222-49-9 | CAS DataBase [m.chemicalbook.com]
Elucidation of the Molecular Structure: A Technical Guide to 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-5-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not widely available in the public domain, this document outlines the standard analytical methodologies and expected results that would be employed for its structural confirmation and characterization.
Compound Identification and Properties
This compound, also known as 2-methoxy-5-methyl-3-pyridinecarboxylic acid, is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules.[1] Its fundamental properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 1227594-72-0 | [2] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [2] |
| IUPAC Name | 2-methoxy-5-methylpyridine-3-carboxylic acid | [1] |
Methodologies for Structure Elucidation
The definitive structure of an organic molecule like this compound is determined through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (Hypothetical): A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.
Expected ¹H NMR Spectral Data: Based on the known structure, the proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
A singlet for the methyl protons (-CH₃).
-
A singlet for the methoxy protons (-OCH₃).
-
Two distinct signals in the aromatic region for the two protons on the pyridine ring.
-
A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal eight distinct signals, corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, the methoxy carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (Hypothetical): An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
Expected IR Spectral Data: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups (around 2850-3100 cm⁻¹).
-
C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).
-
C-O stretching vibrations from the methoxy group and the carboxylic acid (in the 1000-1300 cm⁻¹ region).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (Hypothetical): A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This would provide a highly accurate mass measurement.
Expected Mass Spectrometry Data: The mass spectrum would be expected to show a prominent molecular ion peak (or a protonated molecule [M+H]⁺ in ESI) corresponding to the molecular weight of the compound (167.16 g/mol ). Analysis of the fragmentation pattern could further confirm the presence of key structural motifs.
Synthesis Pathway
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel chemical entity follows a logical progression of experiments and data analysis. The following diagram illustrates a typical workflow.
Caption: Logical workflow for the synthesis and structure elucidation of a chemical compound.
This guide provides a foundational understanding of the structural characteristics and the analytical methodologies required for the comprehensive elucidation of this compound. For definitive characterization, the acquisition and interpretation of the experimental data outlined herein are essential.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development.[1] The document outlines two primary synthetic routes starting from commercially available 3,5-lutidine. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the practical application of these methodologies.
Introduction
This compound, with the systematic name 2-methoxy-5-methylpyridine-3-carboxylic acid, is a substituted nicotinic acid derivative.[1] Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as versatile intermediates in the synthesis of more complex molecules.[1] The functional groups present on the this compound scaffold, including the carboxylic acid, methoxy, and methyl groups, offer multiple sites for chemical modification, enabling the creation of a diverse library of compounds with potential therapeutic applications.[1]
Synthetic Pathways
Two plausible synthetic routes for the preparation of this compound are detailed below. Both routes commence with the oxidation of 3,5-lutidine to form 5-methylnicotinic acid.
Route 1: Via Chlorination and Methoxylation
This route involves the initial formation of 5-methylnicotinic acid, followed by chlorination at the 2-position and subsequent methoxylation to yield the final product.
Route 2: Via Hydroxylation and Methylation
This alternative pathway proceeds through the formation of 2-hydroxy-5-methylnicotinic acid, which is then methylated to afford this compound.
Experimental Workflow
The overall workflow for the synthesis of this compound via Route 1 is depicted below.
Caption: Synthetic workflow for this compound (Route 1).
Experimental Protocols
Step 1: Synthesis of 5-Methylnicotinic Acid
Reaction: Oxidation of 3,5-lutidine.
Procedure: In a 2000L enamel reaction still, 1200L of running water is added, followed by 120kg of 3,5-lutidine. The mixture is stirred, and the temperature is maintained between 25-35°C. Over a period of 4.5 hours, 300kg of potassium permanganate is added. The reaction mixture is then incubated at 30°C for 16 hours.[2] The by-product, manganese dioxide, is filtered off, and the filtrate is adjusted to a pH of 0.5 with concentrated hydrochloric acid.[2] The mixture is centrifuged to filter out the by-product 3,5-pyridinedicarboxylic acid. The pH of the filtrate is then adjusted to 3.0 with concentrated hydrochloric acid, and the crude product is collected by centrifugation. The crude product is dissolved in 1200L of ethanol at 80°C, hot filtered, and the filtrate is cooled to 0-5°C with stirring for 2 hours. The purified product is collected by centrifugation and dried at 65°C for 8.5 hours.[2]
Step 2: Synthesis of Methyl 2-chloro-5-methylnicotinate
Reaction: Esterification and subsequent chlorination of 5-methylnicotinic acid.
Procedure: Esterification: To a solution of 5-methylnicotinic acid in methanol, a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 5-methylnicotinate, is extracted with an organic solvent, dried, and concentrated.
Chlorination: (This is a proposed protocol based on analogous reactions) To the methyl 5-methylnicotinate, phosphorus oxychloride (POCl₃) is added, and the mixture is heated. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto ice and neutralized with a base to precipitate the crude product. The crude methyl 2-chloro-5-methylnicotinate is then purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound methyl ester
Reaction: Nucleophilic substitution of the chloro group with a methoxy group.
Procedure: (This is a proposed protocol based on the Williamson ether synthesis) Methyl 2-chloro-5-methylnicotinate is dissolved in anhydrous methanol. Sodium methoxide is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC.[3][4] Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound methyl ester, which can be purified by column chromatography.
Step 4: Synthesis of this compound
Reaction: Hydrolysis of the methyl ester.
Procedure: An aqueous solution of sodium hydroxide is added to a solution of this compound methyl ester in methanol at a temperature not exceeding 30°C. The mixture is stirred at room temperature for 1.5 hours.[5] The solvent is then evaporated. The residue is diluted with water and acidified to a pH of 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.[5]
Quantitative Data
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 5-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 | 59.4 | >99.5 |
| Methyl 2-chloro-5-methylnicotinate | C₈H₈ClNO₂ | 185.61 | N/A | N/A |
| This compound methyl ester | C₉H₁₁NO₃ | 181.19 | N/A | >95 |
| This compound | C₈H₉NO₃ | 167.16 | N/A | >99 |
Note: "N/A" indicates that specific data for this step was not available in the searched literature; yields and purities will be dependent on the specific reaction conditions and purification methods employed.
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the methyl carbon, the methoxy carbon, and the carboxylic acid carbonyl carbon. |
| IR (cm⁻¹) | A broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and methyl groups, a C=O stretch for the carboxylic acid, and C=C and C=N stretches for the pyridine ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 167.16 g/mol . |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of functional group transformations. The key relationships between the steps are outlined in the diagram below.
Caption: Logical relationships between the key synthetic steps.
References
Navigating the Acquisition and Application of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylnicotinic acid, with the CAS number 1227594-72-0, is a substituted pyridine carboxylic acid derivative.[1] As a member of the nicotinic acid class of compounds, it holds potential as a versatile building block in organic synthesis and medicinal chemistry.[1] The strategic placement of the methoxy and methyl groups on the pyridine ring, along with the carboxylic acid functionality, offers multiple sites for chemical modification, enabling the synthesis of more complex molecules with potential therapeutic applications.[1] Nicotinic acid derivatives have a well-established history in drug discovery, with known activities ranging from antimicrobial to anticancer effects.[1] This technical guide provides a comprehensive overview of the suppliers of this compound, a plausible synthetic route, and its potential biological significance based on its structural class.
Commercial Availability of this compound
A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary between suppliers. Below is a comparative table summarizing the offerings from several vendors.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Price per Gram (USD) |
| Apollo Scientific | 1227594-72-0 | 99% | 100mg, 250mg, 1g, 5g | ~
| ~
|
| Chemcia Scientific | 351410-41-8 (Methyl Ester) | 95% | 1g, 5g | $350, $1050 | $350, $210 |
| Leyan Reagents | 1227594-72-0 | 96% | Not Specified | Not Specified | Not Specified |
| Moldb | 1227594-72-0 | 97% | Not Specified | Not Specified | Not Specified |
| Chem-Impex | 1227594-72-0 | >95% | Not Specified | Not Specified | Not Specified |
| AstaTech, Inc. (via Merck) | 1227594-72-0 | Not Specified | Not Specified | Not Specified | Not Specified |
| ChemScene LLC (via Merck) | 1227594-72-0 | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Prices are approximate and subject to change. Currency conversions are based on rates at the time of writing. It is important to note that Chemcia Scientific lists the methyl ester of the target compound.[2]
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A feasible approach to synthesize this compound could start from a suitable precursor like 2-methoxy-5-methylpyridine. The synthesis would likely involve the introduction of a carboxylic acid group at the 3-position of the pyridine ring. Given the electronic properties of the substituents, direct carboxylation might be challenging. A more controlled approach would be to introduce a group that can be subsequently converted to a carboxylic acid, such as a formyl group or a cyano group, followed by oxidation or hydrolysis, respectively.
Alternatively, a route involving the construction of the substituted pyridine ring is also possible.
Below is a DOT script for a generalized workflow for the chemical synthesis and purification of a nicotinic acid derivative, which would be applicable to the synthesis of this compound.
Caption: Generalized workflow for chemical synthesis.
Key Experimental Considerations:
-
Reaction Conditions: The choice of oxidizing or hydrolyzing agents, solvent, temperature, and reaction time are critical parameters that would need to be optimized to maximize the yield and purity of the final product.
-
Purification: Due to the presence of a carboxylic acid group, purification might involve acid-base extraction to separate the product from neutral or basic impurities. Recrystallization from a suitable solvent system would likely be the final step to obtain a highly pure product.
-
Analytical Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Potential Biological Activity and Signaling Pathways
The specific biological activity and signaling pathway of this compound have not been extensively characterized in publicly available literature. However, based on its structural similarity to nicotinic acid (Niacin, Vitamin B3) and other nicotinic acid derivatives, we can infer its potential biological targets and mechanisms of action.
Nicotinic acid is known to exert its lipid-lowering effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as HM74A or the nicotinic acid receptor). This receptor is highly expressed in adipocytes and immune cells.
Below is a DOT script illustrating the probable signaling pathway for a nicotinic acid derivative acting on the GPR109A receptor.
Caption: Inferred GPR109A signaling pathway.
Mechanism of Action:
-
Receptor Binding: this compound, as a ligand, would likely bind to and activate the GPR109A receptor on the surface of adipocytes.
-
G-protein Activation: This binding would activate the inhibitory G-protein, Gi.
-
Inhibition of Adenylyl Cyclase: The activated Gi protein would then inhibit the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Reduced PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).
-
Decreased Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. Reduced PKA activity would, therefore, lead to decreased lipolysis.
-
Lower Free Fatty Acid Release: The overall effect would be a reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.
-
Impact on Liver Metabolism: A lower flux of FFAs to the liver would result in reduced synthesis of triglycerides and, consequently, decreased production and secretion of very-low-density lipoprotein (VLDL).
It is important to emphasize that this proposed mechanism is based on the well-established action of nicotinic acid. The specific affinity of this compound for GPR109A and its potency in activating this pathway would require experimental validation.
Conclusion
This compound is a readily available chemical intermediate with significant potential for applications in drug discovery and development. While specific experimental data on its synthesis and biological activity are limited, its structural similarity to other nicotinic acid derivatives provides a strong basis for proposing its synthetic route and likely mechanism of action through the GPR109A signaling pathway. For researchers and scientists working in this area, this guide offers a foundational understanding of this compound, from its procurement to its potential therapeutic relevance. Further investigation is warranted to fully elucidate the specific properties and applications of this promising molecule.
References
Spectroscopic Profile of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxy-5-methylnicotinic acid (CAS No. 1227594-72-0), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural features and comparison with related nicotinic acid derivatives. The information herein serves as a valuable resource for the characterization and identification of this compound.
Chemical Structure and Properties
-
Systematic Name: 2-Methoxy-5-methylpyridine-3-carboxylic acid
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | d | 1H | H-6 (Aromatic) |
| ~7.9 - 8.1 | d | 1H | H-4 (Aromatic) |
| ~4.0 | s | 3H | OCH₃ (Methoxy) |
| ~2.4 | s | 3H | CH₃ (Methyl) |
| ~11.0 - 13.0 | br s | 1H | COOH (Carboxylic Acid) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~160 - 165 | C-2 (C-OCH₃) |
| ~145 - 150 | C-6 |
| ~135 - 140 | C-4 |
| ~125 - 130 | C-5 (C-CH₃) |
| ~110 - 115 | C-3 (C-COOH) |
| ~53 - 56 | OCH₃ (Methoxy) |
| ~18 - 22 | CH₃ (Methyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3000-3100 | Medium | C-H stretch (Aromatic) |
| ~2950-3000 | Medium | C-H stretch (Methyl/Methoxy) |
| ~1700-1730 | Strong | C=O stretch (Carboxylic acid) |
| ~1580-1610 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |
| ~1450-1480 | Medium | C-H bend (Methyl) |
| ~1250-1300 | Strong | C-O stretch (Aryl ether) |
| ~1020-1050 | Medium | C-O stretch (Methoxy) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 167 | [M]⁺ (Molecular ion) |
| 152 | [M - CH₃]⁺ |
| 150 | [M - OH]⁺ |
| 122 | [M - COOH]⁺ |
| 108 | [M - COOH - CH₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Typical mass range: m/z 50-500.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a similar mass range.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
The Multifaceted Biological Activities of Substituted Nicotinic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted nicotinic acids, derivatives of niacin (Vitamin B3), represent a versatile class of compounds with a broad spectrum of biological activities. Beyond the well-established lipid-modifying effects of nicotinic acid, structural modifications to the pyridine ring have yielded derivatives with potent vasodilatory, antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the biological activities of substituted nicotinic acids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Vasodilatory and Vasorelaxant Activities
Substituted nicotinic acids have been extensively investigated for their effects on vascular tone. The vasodilatory properties are crucial for their therapeutic applications in conditions such as hypertension and for mitigating the flushing side effect associated with high-dose niacin therapy.
Quantitative Data on Vasodilatory Effects
The vasorelaxant potency of various substituted nicotinic acids has been evaluated in ex vivo and in vivo models. The following table summarizes key quantitative data.
| Compound | Experimental Model | Vasoconstrictor Agent | Potency (ED50) | Efficacy (Rmax/Effect) | Citation(s) |
| 2-(1-adamantylthio)nicotinic acid | Isolated rat thoracic aorta rings | Phenylephrine | 21.3 nM | 78.7% relaxation | [1] |
| 2-(1-adamantylthio)nicotinamide | Isolated rat thoracic aorta rings | Phenylephrine | Not Reported | 77.7% relaxation | [1] |
| 2-(1-adamantylthio)nicotinonitrile | Isolated rat thoracic aorta rings | Phenylephrine | Not Reported | 71.6% relaxation | [1] |
| Nicorandil | Anesthetized dogs | Not applicable (in vivo) | 25 µg/kg/min (i.v. infusion) | Significant improvement in myocardial segment shortening after ischemia | [2] |
| N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) | Anesthetized dogs | Not applicable (in vivo) | 0.003-1 mg (intra-arterial) | Dose-dependent increase in coronary, renal, mesenteric, and femoral blood flow | [2] |
| Nicotinic Acid | Human forearm blood flow | Not applicable (in vivo) | 1 g (per os) | Four-fold increase in forearm blood flow |
Experimental Protocol: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings
This protocol outlines the methodology for assessing the vasorelaxant effects of substituted nicotinic acids on isolated rat thoracic aorta rings pre-contracted with phenylephrine.[1][2]
1. Aorta Preparation:
-
Euthanize male Wistar rats and excise the thoracic aorta in Krebs-Henseleit solution.
-
Clean the aorta of adipose and connective tissues and cut it into 2-3 mm wide rings.
2. Mounting and Equilibration:
-
Mount the aortic rings in 10 mL organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.
-
Equilibrate the rings for 60 minutes under a resting tension of 1.5 g.
3. Contraction and Relaxation Measurement:
-
Induce contraction with 1 µM phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compounds.
-
Record isometric tension changes using a force-displacement transducer.
-
Express vasorelaxation as a percentage of the phenylephrine-induced contraction.
4. Data Analysis:
-
Construct cumulative concentration-response curves.
-
Determine the maximal relaxation (Rmax) and the concentration producing 50% of the maximal response (ED50).
Signaling Pathway of Nicotinic Acid-Induced Vasodilation
The primary mechanism of vasodilation for many nicotinic acid derivatives involves the activation of the G protein-coupled receptor 109A (GPR109A) on endothelial cells. This initiates a signaling cascade leading to the production of vasodilatory prostaglandins and nitric oxide.
References
An In-depth Technical Guide to 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylnicotinic acid, systematically known as 2-methoxy-5-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] While extensive peer-reviewed literature detailing the specific biological activity and synthesis of this particular compound is limited, its structural features suggest its primary role as a versatile chemical intermediate and building block in the fields of organic synthesis and medicinal chemistry.[1]
The nicotinic acid scaffold is of significant interest in drug discovery, with various derivatives being explored for a range of therapeutic applications.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol based on related compounds, and an exploration of the potential biological activities of the broader class of substituted nicotinic acids. The information presented herein is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing and characterization of the compound.
| Identifier | Value |
| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid[1] |
| CAS Number | 1227594-72-0[1][2][3] |
| Molecular Formula | C₈H₉NO₃[1] |
| Molecular Weight | 167.16 g/mol [1][2] |
| Purity (Typical) | 99%[3] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves the preparation of a methyl nicotinate precursor, followed by hydrolysis to yield the final carboxylic acid. This approach is based on established chemical transformations for similar pyridine derivatives.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of a Related Nicotinate Ester (Example Protocol)
While a direct protocol for methyl 2-methoxy-5-methylnicotinate is unavailable, the following protocol for a structurally similar compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, illustrates the general principles of forming substituted nicotinate esters.[4]
Materials:
-
2,6-dichloro-3-trifluoromethylpyridine
-
N-benzylmethylamine
-
Sodium methoxide
-
Methanol
Procedure:
-
Amination: React 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine. This reaction demonstrates regioselectivity, with the amine preferentially substituting at the 6-position of the pyridine ring.[4]
-
Methoxylation and Esterification: Treat the resulting 2-methoxy-6-methylamino-3-trifluoropyridine with a large excess of sodium methoxide. This step achieves both the conversion of the trifluoromethyl group into a methoxycarbonyl group and the introduction of the methoxy group at the 2-position.[4]
-
Hydrolysis (to the ester): Subsequent acid hydrolysis yields the methyl 2-methoxy-6-methylaminopyridine-3-carboxylate.[4]
Step 2: Hydrolysis of Methyl Nicotinate to Nicotinic Acid (General Protocol)
This protocol describes a general method for the hydrolysis of a methyl nicotinate ester to its corresponding carboxylic acid, which is a common and high-yielding transformation.
Materials:
-
Methyl 2-methoxy-5-methylnicotinate (hypothetical product from an earlier step)
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the methyl 2-methoxy-5-methylnicotinate in a suitable solvent mixture, such as water and a co-solvent like THF or methanol if needed for solubility.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (typically 1 to 1.5 equivalents) to the ester solution. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield this compound.
Potential Biological Activity and Applications
While no specific biological data for this compound has been identified, the broader class of substituted nicotinic acids is an active area of research, particularly as enzyme inhibitors.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Nicotinic acid derivatives are being investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1]
Mechanism of Action: DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the production of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.[5][6] By inhibiting DHODH, these compounds can deplete the pyrimidine pool, thereby impeding cell proliferation and growth.[5][6] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or activated immune cells, which have a high demand for nucleotides.[6]
Therapeutic Potential:
-
Autoimmune Diseases: DHODH is a validated therapeutic target for autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[5] By inhibiting the proliferation of activated immune cells, DHODH inhibitors can suppress the inflammatory response.[5]
-
Cancer: The anti-proliferative effects of DHODH inhibition are being explored for cancer therapy.[5][6] Some DHODH inhibitors have been shown to induce cell cycle arrest and differentiation in cancer cells, such as in acute myeloid leukemia (AML).[6]
-
Antiviral Activity: The inhibition of DHODH can also hinder viral replication by limiting the availability of nucleosides required for viral nucleic acid synthesis, suggesting a potential for broad-spectrum antiviral applications.[5]
Caption: Role of DHODH in pyrimidine synthesis and its inhibition.
Spectroscopic Data
No experimental spectroscopic data for this compound was found in the searched literature. The following table provides expected spectroscopic characteristics based on the molecule's structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons on the pyridine ring. - Singlet for the methoxy (-OCH₃) group protons (around 3.8-4.0 ppm). - Singlet for the methyl (-CH₃) group protons (around 2.2-2.5 ppm). - A broad singlet for the carboxylic acid (-COOH) proton (highly variable, >10 ppm). |
| ¹³C NMR | - Resonances for the aromatic carbons of the pyridine ring. - A resonance for the carboxylic acid carbonyl carbon (around 165-175 ppm). - A resonance for the methoxy carbon (around 55-60 ppm). - A resonance for the methyl carbon (around 15-20 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1700-1730 cm⁻¹). - C-O stretching vibrations for the methoxy group. - C=C and C=N stretching vibrations from the pyridine ring. |
Safety and Handling
Safety data sheets (SDS) for this compound are not widely available. The following information is based on the safety profiles of structurally related nicotinic acid derivatives.[2][4][7]
Hazard Identification
Based on related compounds, this compound may be classified with the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2]
-
Harmful if Swallowed: Some related compounds are classified as harmful if ingested.
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][4]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
This guide provides a comprehensive overview based on the currently available information. Researchers should always consult the latest safety data and literature before commencing any experimental work.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ICSC 1702 - NICOTINIC ACID [inchem.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide on the Core Aspects of 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylnicotinic acid, systematically known as 2-methoxy-5-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative belonging to the class of nicotinic acids.[1] Its chemical structure, featuring a pyridine ring with a carboxylic acid group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, makes it a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] While the specific discovery and detailed historical narrative of this compound are not extensively documented in readily available literature, its importance lies in its role as a key intermediate in the development of novel chemical entities.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.
| Identifier | Value |
| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid |
| CAS Number | 1227594-72-0 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
Table 1: Key Identifiers for this compound.[1]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the initial synthesis of this compound is not prominently described in the surveyed literature, its synthesis can be inferred from established methods for preparing substituted nicotinic acids. The synthesis would likely involve the construction of the substituted pyridine ring followed by functional group manipulations.
For illustrative purposes, a generalized synthetic workflow for a related compound, methyl 2-methoxy-5-nitronicotinate, is presented here, as it employs common reactions in pyridine chemistry that could be adapted for the synthesis of this compound.
Example Experimental Protocol: Two-Step Synthesis of Methyl 2-methoxy-5-nitronicotinate
This protocol describes the nitration of 6-methoxynicotinic acid followed by Fischer esterification.
Step 1: Nitration of 6-methoxynicotinic acid
-
In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 300 mL of concentrated sulfuric acid.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add 153 g (1.0 mol) of 6-methoxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the 6-methoxynicotinic acid has dissolved, begin the dropwise addition of 75 mL of concentrated nitric acid, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring to precipitate the product.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.
Step 2: Fischer Esterification of 6-methoxy-5-nitronicotinic acid
-
To a 2 L, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 178 g (0.9 mol) of the 6-methoxy-5-nitronicotinic acid obtained from Step 1 and 700 mL of methanol.
-
Slowly and carefully add 18 mL of concentrated sulfuric acid to the stirred suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralize the remaining solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate will form.
-
Stir the mixture for 30 minutes in an ice bath.
-
Filter the solid product using a Büchner funnel and wash with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain pure Methyl 2-methoxy-5-nitronicotinate.
-
Dry the purified product under vacuum at 40 °C.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound are not extensively detailed in the public domain, the broader class of nicotinic acid derivatives is of great interest in medicinal chemistry due to their presence in various biologically active compounds.[1] Research on related structures has revealed a range of activities, including antimicrobial and anticancer effects.[1]
One area of investigation for nicotinic acid derivatives is as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH can have immunosuppressive and anti-proliferative effects, making it a target for the treatment of autoimmune diseases and cancer.
The structural framework of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening to identify novel therapeutic agents.
Conclusion and Future Directions
This compound stands as a significant, albeit not widely publicized, chemical entity within the landscape of drug discovery and organic synthesis. Its value is primarily realized through its utility as a versatile intermediate for the creation of more elaborate molecular architectures. The lack of a detailed public history of its discovery underscores its role as a tool for chemists rather than a final product.
Future research efforts will likely continue to utilize this compound and its analogs in the following areas:
-
Drug Discovery: As a scaffold for the synthesis of novel compounds targeting a range of biological pathways, including but not limited to those involved in inflammation, cancer, and infectious diseases.
-
Medicinal Chemistry: For structure-activity relationship (SAR) studies to optimize the therapeutic properties of lead compounds.
-
Materials Science: The functional groups present on the molecule could also lend themselves to applications in the development of new materials with specific chemical or physical properties.
The continued exploration of the synthetic utility and biological potential of this compound and its derivatives is expected to contribute to advancements in both chemical synthesis and the development of new therapeutic agents.
References
Potential Research Applications of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylnicotinic acid, a substituted pyridine carboxylic acid, is emerging as a versatile building block in medicinal chemistry. Its unique structural features, including a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, offer multiple sites for chemical modification. This allows for the synthesis of a diverse array of novel compounds with potential therapeutic applications. Research into nicotinic acid derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role as a key intermediate in the synthesis of bioactive molecules.
Core Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is provided below.
| Property | Value |
| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid |
| CAS Number | 1227594-72-0 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
Applications in the Synthesis of Bioactive Molecules
This compound has been utilized as a key starting material in the synthesis of novel modulators of G protein-coupled receptors (GPCRs) and enzyme inhibitors. These applications highlight its potential in the development of new therapeutics for a range of diseases.
Modulators of G-Protein Coupled Receptor 6 (GPR6)
Recent patent literature discloses the use of this compound in the preparation of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6.[1] GPR6 is an orphan GPCR primarily expressed in the brain, suggesting its involvement in neurological processes. The development of selective GPR6 modulators could have therapeutic potential in neurodegenerative and psychiatric disorders.
The general synthetic approach involves the coupling of this compound with a suitable piperidinyl or piperazinyl amine derivative. This is typically achieved through amide bond formation, a fundamental reaction in medicinal chemistry.
Caption: Synthetic workflow for GPR6 modulators.
The following is a generalized protocol for the synthesis of a GPR6 modulator using this compound, based on standard amide coupling procedures.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add an amide coupling reagent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired piperidinyl or piperazinyl amine derivative (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired GPR6 modulator.
Inhibitors of Werner Syndrome RecQ DNA Helicase (WRN)
A recent patent application describes the synthesis of inhibitors of Werner Syndrome RecQ DNA Helicase (WRN), where 4-hydroxy-2-methoxy-5-methylnicotinic acid is a key intermediate.[2] WRN is a DNA helicase involved in DNA repair, and its inhibition is a promising strategy for the treatment of certain cancers, particularly those with microsatellite instability.[2]
The synthesis of the key intermediate involves the hydrolysis of a methyl ester precursor.
References
An In-depth Technical Guide to the Solubility of 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of 2-Methoxy-5-methylnicotinic acid (CAS No: 1227594-72-0) in a range of common laboratory solvents. Due to a lack of publicly available experimental data for this specific compound, this document offers qualitative solubility predictions based on its chemical structure and the known solubility characteristics of its parent compound, nicotinic acid. Furthermore, this guide presents a detailed, standardized experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who require an understanding of the physicochemical properties of this compound for formulation, synthesis, and analytical purposes.
Introduction
This compound, a derivative of nicotinic acid (vitamin B3), is a compound of interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a pyridine ring, a carboxylic acid group, a methoxy group, and a methyl group, suggests a nuanced solubility profile that is critical for its handling, formulation, and biological activity assessment. Understanding the solubility of this compound in various solvents is a fundamental prerequisite for its application in research and development.
This guide addresses the current information gap by providing a structured approach to understanding and determining the solubility of this compound. While specific experimental solubility data is not currently available in the public domain, this document provides a robust framework for its prediction and experimental determination.
Predicted Solubility Profile
The solubility of this compound is influenced by the interplay of its functional groups. The carboxylic acid group can engage in hydrogen bonding and ionization, which typically enhances solubility in polar and aqueous solvents. Conversely, the methyl group and the pyridine ring introduce a degree of lipophilicity, which may favor solubility in less polar organic solvents. The methoxy group has a mixed effect, with the oxygen atom capable of acting as a hydrogen bond acceptor while the methyl group contributes to lipophilicity.
Based on these structural features and the known solubility of nicotinic acid, a qualitative prediction of solubility in various solvents is presented in Table 1. It is important to note that these are predictions and should be confirmed by experimental determination.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Soluble | The carboxylic acid group can ionize, especially at neutral to alkaline pH, which would increase aqueous solubility. However, the methyl and methoxy groups increase lipophilicity compared to nicotinic acid, potentially limiting solubility. |
| Methanol | Polar Protic | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and methoxy groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for polar compounds containing hydrogen bonding groups. |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone can act as a hydrogen bond acceptor for the carboxylic acid proton but lacks a donor group, which may limit its solvating power compared to alcohols. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in a nonpolar solvent like DCM. |
| Diethyl Ether | Nonpolar | Sparingly Soluble | Similar to DCM, the polarity of the compound will likely limit its solubility in diethyl ether. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of solvating a wide range of compounds, including those with carboxylic acid groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the compound. |
| Hexane | Nonpolar | Insoluble | The high polarity of the carboxylic acid and the pyridine ring will make it virtually insoluble in nonpolar aliphatic hydrocarbons. |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene may provide some minor interaction with the pyridine ring, but the overall polarity difference is too great for significant solubility. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2][3][4][5] The following protocol outlines the steps for determining the solubility of this compound.
Materials
-
This compound (solid)
-
Selected solvents (e.g., those listed in Table 1)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Data Analysis and Reporting
The solubility should be reported in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was conducted. It is recommended to perform the experiment in triplicate to ensure the reliability of the results and report the average solubility with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Conclusion
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
A Theoretical Investigation of 2-Methoxy-5-methylnicotinic Acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Methoxy-5-methylnicotinic acid, a substituted pyridine-3-carboxylic acid, represents a versatile scaffold in synthetic and medicinal chemistry.[1] The arrangement of its functional groups—a carboxylic acid, a methoxy group, and a methyl group on the pyridine ring—offers multiple sites for chemical modification, making it an attractive starting point for the development of novel molecular entities.[1] Nicotinic acid derivatives are known to exhibit a wide range of biological activities, and understanding the intrinsic molecular properties of this specific analogue is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.
Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful, non-experimental means to elucidate molecular structure, stability, and reactivity. This whitepaper details a standard computational protocol for characterizing this compound, providing a predictive foundation for its application in drug discovery and materials science.
Computational Methodology
The theoretical investigation of this compound is conducted using the following computational workflow, which is a standard and widely validated approach for organic molecules of this class.
Caption: A typical workflow for theoretical analysis using DFT.
Molecular Geometry Optimization
The initial three-dimensional structure of this compound is constructed. A full geometry optimization is then performed to locate the minimum energy conformation on the potential energy surface.
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional and the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p) for all atoms, providing a good balance of accuracy and computational cost for molecules of this size.
-
Environment: Gas phase (in vacuum).
Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also yield the theoretical infrared (IR) spectrum.
Electronic Property Calculation
Following optimization, key electronic properties are calculated to understand the molecule's reactivity and charge distribution. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).
Theoretical Results and Discussion
Optimized Molecular Geometry
The geometry optimization yields a stable structure for this compound. Hypothetical key geometrical parameters are summarized in the tables below. These values are predictive and await experimental validation, for instance, through X-ray crystallography.
Table 1: Hypothetical Calculated Bond Lengths (Å)
| Bond | Atom 1 | Atom 2 | Length (Å) |
|---|---|---|---|
| Pyridine Ring | C2 | N1 | 1.338 |
| C6 | N1 | 1.345 | |
| C2 | C3 | 1.401 | |
| C3 | C4 | 1.395 | |
| C4 | C5 | 1.398 | |
| C5 | C6 | 1.391 | |
| Substituents | C2 | O7 | 1.362 |
| O7 | C8 | 1.425 | |
| C5 | C9 | 1.508 | |
| C3 | C10 | 1.501 | |
| Carboxylic Acid | C10 | O11 | 1.215 |
| C10 | O12 | 1.355 |
| | O12 | H13 | 0.971 |
Table 2: Hypothetical Calculated Bond Angles (°) and Dihedral Angles (°)
| Angle Type | Atoms (1-2-3 or 1-2-3-4) | Angle (°) |
|---|---|---|
| Bond Angle | C6-N1-C2 | 117.5 |
| N1-C2-C3 | 123.1 | |
| C2-C3-C4 | 118.4 | |
| C3-C4-C5 | 119.2 | |
| C4-C5-C6 | 118.8 | |
| C5-C6-N1 | 123.0 | |
| N1-C2-O7 | 115.9 | |
| C3-C2-O7 | 121.0 | |
| C2-O7-C8 | 117.8 | |
| C2-C3-C10 | 120.5 | |
| O11-C10-O12 | 123.5 | |
| Dihedral Angle | C6-N1-C2-O7 | 179.8 |
| N1-C2-C3-C10 | -178.5 |
| | C2-C3-C10-O11 | 1.5 |
Vibrational Analysis
The calculated vibrational frequencies can be used to assign major peaks in an experimental IR spectrum. Key predicted vibrational modes are listed below.
Table 3: Hypothetical Principal Vibrational Frequencies (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~3570 | O-H stretch (carboxylic acid) | Medium |
| ~3080-3010 | C-H stretch (aromatic) | Weak |
| ~2980-2850 | C-H stretch (methyl/methoxy) | Medium |
| ~1725 | C=O stretch (carboxylic acid) | Strong |
| ~1590, 1470 | C=C/C=N stretch (pyridine) | Strong |
| ~1250 | C-O stretch (methoxy, asym.) | Strong |
| ~1030 | C-O stretch (methoxy, sym.) | Medium |
Electronic Properties
The electronic characteristics of the molecule provide insight into its reactivity and intermolecular interaction potential.
References
Methodological & Application
Synthesis of 2-Methoxy-5-methylnicotinic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Methoxy-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic approach is a two-step process commencing with the hydrolysis of methyl 2-chloro-5-methylnicotinoate, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-chloro-5-methylnicotinoate | 185.61 | 35.28 g | 1.0 | Sodium Hydroxide (9.2 g in water) | Methanol | 0 - 30 | 1.5 | ~95% |
| 2 | 2-Chloro-5-methylnicotinic acid | 171.58 | 31.92 g | 1.0 | Sodium Methoxide (25% in Methanol) | Methanol | Reflux | 4-6 | Estimated 85-95% |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-methylnicotinic acid
This procedure outlines the hydrolysis of methyl 2-chloro-5-methylnicotinoate to yield 2-chloro-5-methylnicotinic acid.[1]
Materials:
-
Methyl 2-chloro-5-methylnicotinoate (35.28 g, 0.19 mol)
-
Sodium hydroxide (9.2 g)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol.
-
Cool the stirred solution in an ice bath.
-
Prepare an aqueous solution of sodium hydroxide by dissolving 9.2 g of NaOH in water.
-
Slowly add the aqueous sodium hydroxide solution to the cooled methanol solution, ensuring the reaction temperature does not exceed 30°C.
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 1.5 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and acidify to a pH of 2 with concentrated hydrochloric acid. This will cause a precipitate to form.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with water.
-
Dry the solid to obtain 2-chloro-5-methylnicotinic acid as a pale yellow solid (yield: 31.92 g).
Step 2: Synthesis of this compound
This procedure describes the nucleophilic substitution of the chloro group with a methoxy group. This protocol is based on general procedures for the methoxylation of 2-chloropyridines.
Materials:
-
2-Chloro-5-methylnicotinic acid (31.92 g, 0.186 mol)
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-5-methylnicotinic acid (31.92 g) in methanol.
-
To the stirred suspension, add sodium methoxide solution (approximately 1.1 to 1.5 molar equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to a pH of 4-5 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
Application Notes and Protocols for the Purification of 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-Methoxy-5-methylnicotinic acid (CAS 1227594-72-0), a key intermediate in medicinal and synthetic chemistry.[1] The methodologies outlined below are designed to achieve high purity suitable for downstream applications in research and drug development.
Overview of Purification Strategies
This compound, as a carboxylic acid derivative of a substituted pyridine, lends itself to purification by leveraging its acidic properties and polarity. The primary methods for purification are acid-base extraction and recrystallization. For more challenging purifications or for achieving very high purity, column chromatography can also be employed.
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties of this compound is provided below. Researchers should use the subsequent table to record their experimental results for comparison and optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid |
| CAS Number | 1227594-72-0 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
Table 2: Experimental Data Summary for Purification of this compound
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity before (%) | Purity after (%) | Analytical Method |
| Acid-Base Extraction | HPLC/NMR | |||||
| Recrystallization | HPLC/NMR | |||||
| Column Chromatography | HPLC/NMR |
Experimental Protocols
Purification by Acid-Base Extraction
This method is highly effective for separating the acidic target compound from neutral or basic impurities. The principle lies in the differential solubility of the neutral carboxylic acid in an organic solvent and its corresponding carboxylate salt in an aqueous basic solution.[2][3][4]
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate. A typical starting ratio is 1 g of crude material to 20-30 mL of solvent.
-
Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated 2-Methoxy-5-methylnicotinate salt will be in the upper aqueous layer (assuming the organic solvent is denser than water).
-
Aqueous Layer Collection: Drain the lower organic layer. Collect the upper aqueous layer containing the sodium salt of the target compound.
-
Re-extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of the basic solution. Combine the aqueous extracts.
-
Washing the Aqueous Layer: Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any entrained neutral impurities. Discard the organic wash.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add a strong acid, such as 2 M hydrochloric acid (HCl), dropwise while stirring until the pH of the solution is acidic (pH ~2-3), which can be checked with pH paper.[4] This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Protocol:
-
Solvent Selection: Based on the polarity of this compound, suitable single solvents could include water, ethanol, or methanol.[6] Solvent mixtures such as ethanol/water, methanol/water, or ethyl acetate/heptane can also be effective.[7] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system.
-
Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude this compound until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For better yields, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Purification by Column Chromatography
For separating compounds with similar polarities, silica gel column chromatography is a suitable method.
Protocol:
-
Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column. The separation can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for determining the percentage purity of the compound.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any impurities present.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Visualization of Workflows
Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound via acid-base extraction.
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Methoxy-5-methylnicotinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylnicotinic acid, a substituted pyridine carboxylic acid, is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[1] Its unique structure, featuring a pyridine ring adorned with a carboxylic acid, a methoxy group, and a methyl group, offers multiple reactive sites for the construction of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in common and crucial synthetic transformations.
Significance in Organic Synthesis
The strategic placement of functional groups on the pyridine ring makes this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The carboxylic acid at the 3-position is a handle for various transformations, most notably amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. The methoxy group at the 2-position and the methyl group at the 5-position influence the electronic properties of the pyridine ring and provide opportunities for further functionalization. Nicotinic acid derivatives are integral components of numerous biologically active compounds, and the specific substitution pattern of this compound can be leveraged to synthesize novel therapeutic agents.[1]
Experimental Protocols
The following protocols provide detailed methodologies for two key synthetic applications of this compound: amide coupling and esterification.
Amide Coupling: Synthesis of Substituted Nicotinamides
Amide bond formation is a fundamental reaction in the synthesis of pharmaceuticals and other bioactive molecules. The following protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Reaction Scheme:
Figure 1: General workflow for amide coupling.
Methodology:
A common method for amide bond formation involves the activation of the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activating agent like Hydroxybenzotriazole (HOBt) and a non-nucleophilic base.
| Reagent/Solvent | Molar Ratio (to acid) | Role |
| This compound | 1.0 | Starting material |
| Amine (R1R2NH) | 1.1 | Nucleophile |
| EDCI | 1.2 | Coupling agent |
| HOBt | 1.2 | Activating agent |
| Diisopropylethylamine (DIPEA) | 2.0 | Base |
| Dichloromethane (DCM) | - | Solvent |
Table 1: Reagents for Amide Coupling.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reaction Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90% |
Table 2: Typical Amide Coupling Reaction Parameters.
Esterification: Synthesis of 2-Methoxy-5-methylnicotinate Esters
Esterification of the carboxylic acid moiety provides another avenue for derivatization, leading to compounds with altered solubility and pharmacokinetic properties.
Reaction Scheme:
References
Application Notes and Protocols: 2-Methoxy-5-methylnicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-5-methylnicotinic acid as a versatile building block in medicinal chemistry. Due to a scarcity of published data on this specific molecule, this document focuses on the well-established applications of closely related nicotinic acid derivatives to highlight its therapeutic potential. Detailed protocols for the synthesis of bioactive derivatives and relevant biological assays are provided to facilitate further research and drug discovery efforts.
Application Note I: Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Oncology
Nicotinic acid derivatives have emerged as a promising scaffold for the development of inhibitors targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Rapidly proliferating cells, such as those in acute myeloid leukemia (AML), are highly dependent on this pathway for the synthesis of DNA and RNA precursors.[2] Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and induction of myeloid differentiation, presenting a viable therapeutic strategy.[2]
The 2-anilino nicotinic acid class of compounds has shown particular promise as DHODH inhibitors.[2] For instance, 2-(4-chloroanilino)nicotinic acid (DHODH-IN-17) is a potent, cell-permeable inhibitor of human DHODH.[2] this compound can serve as a valuable starting material for the synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. The methoxy group at the 2-position can be readily converted to other functionalities, such as an amino group, to facilitate the coupling with various anilines.
Quantitative Data: DHODH Inhibitory Activity of Nicotinic Acid Derivatives
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 2-(4-chloroanilino)nicotinic acid (DHODH-IN-17) | Human DHODH | 0.40 | - | [2] |
| Farudodstat | DHODH | 0.035 | - | [3] |
| Motesanib | VEGFR1 | 0.002 | - | [3] |
| Apatinib | VEGFR2 | 0.001 | - | [3] |
Signaling Pathway: DHODH Inhibition
Application Note II: Antimicrobial Agents
Nicotinic acid and its derivatives have a long-standing history in the development of antimicrobial agents. The core structure is present in several biologically active compounds with antibacterial and antifungal properties. The synthesis of novel nicotinic acid hydrazide-hydrazones is a particularly fruitful area of research, with several derivatives showing promising activity against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
This compound can be readily converted to its corresponding methyl ester and subsequently to the hydrazide, which serves as a key intermediate for the synthesis of a diverse library of hydrazone derivatives. The introduction of different aromatic and heterocyclic aldehydes allows for the fine-tuning of the antimicrobial spectrum and potency.
Quantitative Data: Antimicrobial Activity of Nicotinic Acid Hydrazone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Nicotinic acid acylhydrazone derivative 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | |
| Nicotinic acid 1,3,4-oxadiazoline derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 | |
| Nicotinic acid 1,3,4-oxadiazoline derivative 25 | Staphylococcus aureus ATCC 6538 | 7.81 | |
| Nicotinic acid 1,3,4-oxadiazoline derivative 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives
This protocol describes a general method for the synthesis of 2-(arylamino)nicotinic acid derivatives from a 2-chloronicotinic acid precursor, which can be synthesized from this compound.
Materials:
-
2-Chloro-5-methylnicotinic acid (1 equivalent)
-
Substituted aniline (2 equivalents)
-
Boric acid (30 mol%)
-
Ethanol
Procedure:
-
In a reaction vessel, combine 2-chloro-5-methylnicotinic acid and the substituted aniline.
-
Add a catalytic amount of boric acid.
-
Heat the reaction mixture to 120°C under solvent-free conditions and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the 2-(arylamino)-5-methylnicotinic acid derivative.
References
Application Notes and Protocols for Assessing 2-Methoxy-5-methylnicotinic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylnicotinic acid is a nicotinic acid derivative with potential therapeutic applications. Nicotinic acid and its analogues are known to exert their biological effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as niacin receptor 1 (NIACR1) or hydroxycarboxylic acid receptor 2 (HCA2). GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This receptor is predominantly expressed in adipocytes and immune cells, such as neutrophils and macrophages.[1]
Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids. In immune cells, GPR109A activation has been shown to have anti-inflammatory effects.[2][3] Therefore, assays to determine the activity of this compound should focus on its ability to act as an agonist at the GPR109A receptor and elicit downstream cellular responses.
These application notes provide detailed protocols for a suite of in vitro assays to characterize the potency and efficacy of this compound at the GPR109A receptor.
Target Receptor and Signaling Pathway
The primary molecular target for this compound is the GPR109A receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the inhibitory G-protein (Gi). The activated Gi protein inhibits the enzyme adenylyl cyclase, resulting in a reduction of intracellular cAMP levels.
Caption: GPR109A signaling pathway upon agonist binding.
Experimental Protocols
Herein, we describe three key assays to characterize the activity of this compound: a competitive radioligand binding assay to determine receptor affinity, a cAMP assay to measure functional potency and efficacy, and a cytokine release assay to assess its anti-inflammatory potential.
Radioligand Binding Assay for GPR109A
This assay determines the affinity of this compound for the GPR109A receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-nicotinic acid.[2]
Experimental Workflow:
Caption: Workflow for the GPR109A radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR109A.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM CaCl₂, 1 mM MgCl₂, 1 mM dithiothreitol, and 0.1% bovine serum albumin).
-
Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of diluted this compound (ranging from 10⁻¹⁰ M to 10⁻⁴ M).
-
Add 50 µL of [³H]-nicotinic acid (final concentration ~2-5 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein).
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled nicotinic acid (10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Value |
| Radioligand | [³H]-nicotinic acid |
| Cell Line | HEK293-GPR109A |
| Incubation Time | 60 minutes |
| Incubation Temp. | Room Temperature |
| Non-specific Ligand | 10 µM Nicotinic Acid |
cAMP Assay
This functional assay measures the ability of this compound to activate the Gi-coupled GPR109A receptor and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]
Protocol:
-
Cell Culture and Plating:
-
Use a cell line stably expressing GPR109A, such as CHO-K1 or HEK293.
-
Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
cAMP Assay:
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the EC₅₀ value.
-
| Parameter | Value |
| Cell Line | CHO-K1-GPR109A |
| Stimulant | Forskolin |
| Incubation Time | 30 minutes |
| Detection Method | HTRF, ELISA, etc. |
Anti-Inflammatory Cytokine Release Assay
This assay assesses the functional consequence of GPR109A activation by measuring the inhibition of pro-inflammatory cytokine release from immune cells.[4]
Protocol:
-
Cell Culture:
-
Use a monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Cytokine Release Assay:
-
Pre-treat the differentiated THP-1 cells or PBMCs with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Generate a standard curve for the cytokine of interest.
-
Calculate the cytokine concentration in each sample.
-
Plot the percentage of inhibition of LPS-induced cytokine release against the log concentration of this compound to determine the IC₅₀ value.
-
| Parameter | Value |
| Cell Type | Differentiated THP-1 cells or PBMCs |
| Stimulant | Lipopolysaccharide (LPS) |
| Incubation Time | 18-24 hours |
| Cytokine Measured | TNF-α, IL-6 |
| Detection Method | ELISA |
Data Presentation
The quantitative data from the described assays should be summarized in a clear and concise manner to allow for easy comparison of the potency and efficacy of this compound with a reference compound, such as nicotinic acid.
| Compound | GPR109A Binding (Ki, nM) | cAMP Inhibition (EC₅₀, nM) | TNF-α Inhibition (IC₅₀, nM) |
| Nicotinic Acid | Reference Value | Reference Value | Reference Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro activity of this compound at the GPR109A receptor. By determining its binding affinity, functional potency in a second messenger assay, and its anti-inflammatory effects in a cell-based model, researchers can gain valuable insights into the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving 2-Methoxy-5-methylnicotinic acid. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple functional groups that allow for a variety of chemical transformations.[1] The protocols outlined below cover the synthesis of this compound and its subsequent use in common synthetic transformations such as amide bond formation and esterification.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is provided in the table below.
| Identifier | Value |
| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid |
| CAS Number | 1227594-72-0 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
Synthesis of this compound
Protocol 1: Synthesis of this compound from a Halogenated Pyridine Precursor
This protocol outlines a two-step process involving a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group, followed by hydrolysis of an ester to yield the final carboxylic acid.
Step 1: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of a nicotinic acid derivative.
Materials:
-
Methyl 2-methoxy-5-bromonicotinate (1 equivalent)
-
Methylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add methyl 2-methoxy-5-bromonicotinate, methylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Purge the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Ester Hydrolysis
Caption: Hydrolysis of a nicotinate ester to the corresponding carboxylic acid.
Materials:
-
Methyl 2-methoxy-5-methylnicotinate (1 equivalent)
-
Sodium hydroxide (NaOH, 2 equivalents)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
Dissolve the methyl 2-methoxy-5-methylnicotinate in a mixture of methanol and water.
-
Add sodium hydroxide and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Reactions of this compound
The carboxylic acid moiety of this compound is a versatile functional group for further synthetic modifications, most commonly through the formation of amide and ester derivatives.
Protocol 2: Amide Bond Formation
The following protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a common coupling reagent.
Caption: General workflow for amide bond formation.
Materials:
-
This compound (1 equivalent)
-
Amine (primary or secondary, 1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA, 2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add HATU and DIEA to the solution and stir for 10 minutes at room temperature.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amide Coupling (Representative)
| Coupling Reagent | Base | Solvent | Typical Yield (%) |
| HATU | DIEA | DMF | 85-95 |
| EDCI/HOBt | DIEA | DCM | 70-90 |
| PyBOP | DIEA | DMF | 80-95 |
Note: Yields are representative and will vary depending on the specific amine used.
Protocol 3: Esterification
The following protocol details the Fischer esterification of this compound with an alcohol.
Caption: Fischer esterification of a carboxylic acid.
Materials:
-
This compound (1 equivalent)
-
Alcohol (e.g., methanol, excess)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Suspend this compound in the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by column chromatography if necessary.
Quantitative Data for Fischer Esterification (Representative)
| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 8-12 | 80-90 |
| Ethanol | H₂SO₄ | 12-18 | 75-85 |
Biological Significance and Future Directions
Nicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[4] While specific biological data for this compound is not yet widely reported, its structural features make it an attractive scaffold for the development of novel therapeutic agents.[1] Future research may focus on synthesizing a library of derivatives and screening them for various biological activities to identify new lead compounds for drug discovery. The investigation of its derivatives as potential enzyme inhibitors, such as dihydroorotate dehydrogenase (DHODH), could be a promising avenue for developing new immunosuppressive and anti-proliferative drugs.[1]
References
Application Notes and Protocols for the Derivatization of 2-Methoxy-5-methylnicotinic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-methoxy-5-methylnicotinic acid and the subsequent biological screening of the resulting compound library. This document includes detailed protocols for amide and ester formation, as well as a representative high-throughput screening (HTS) protocol for the identification of potential bioactive molecules.
This compound is a substituted pyridine carboxylic acid that serves as a versatile scaffold in medicinal chemistry.[1] Its functional groups, including the carboxylic acid, methoxy group, and the pyridine ring, offer multiple sites for chemical modification to generate a diverse library of compounds for biological screening.[1] Nicotinic acid derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects, and are being investigated as enzyme inhibitors.[1][2]
I. Derivatization Strategies
The primary site for derivatization of this compound is the carboxylic acid group, which can be readily converted into a variety of functional groups, most commonly amides and esters.[1] This allows for the exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).
Amide Synthesis via Amide Coupling
Amide bond formation is a robust method for creating a diverse library of derivatives. The use of modern coupling reagents allows for mild and efficient reaction conditions.
Experimental Protocol: Amide Synthesis using HATU
This protocol describes a general procedure for the synthesis of an amide derivative of this compound using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Ester Synthesis via Fischer Esterification
Esterification is another common derivatization strategy. Fischer esterification provides a straightforward method for the synthesis of simple alkyl esters.
Experimental Protocol: Methyl Ester Synthesis
This protocol details the synthesis of the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
If necessary, purify the product by flash column chromatography.
II. Biological Screening
Following the synthesis and purification of the derivative library, the next step is to screen these compounds for biological activity. High-throughput screening (HTS) is a common approach to test large numbers of compounds in a time-efficient manner.[3][4] The choice of assay will depend on the therapeutic target of interest. Given that nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), a cell-based assay measuring nAChR antagonism is a relevant example.[5]
Experimental Protocol: High-Throughput Screening for nAChR Antagonists
This protocol outlines a cell-based HTS assay to identify antagonists of a specific nAChR subtype.[5]
Materials:
-
Stable cell line expressing the nAChR subtype of interest
-
Assay plates (e.g., 384-well plates)
-
Membrane potential-sensitive dye
-
Nicotine (agonist)
-
Mecamylamine (known antagonist, positive control)
-
Dimethyl sulfoxide (DMSO)
-
Compound library (derivatives of this compound dissolved in DMSO)
-
Automated liquid handling systems
-
Plate reader capable of detecting fluorescence
Procedure:
-
Cell Plating: Seed the cells expressing the target nAChR subtype into 384-well assay plates and incubate overnight to allow for cell attachment.
-
Compound Addition: Using an automated liquid handler, add the library compounds (at a final concentration of, for example, 10 µM) and control compounds (mecamylamine and DMSO) to the appropriate wells.
-
Dye Loading: Add the membrane potential-sensitive dye to all wells and incubate according to the manufacturer's instructions.
-
Agonist Stimulation: Add a pre-determined EC₉₀ concentration of nicotine to all wells except for the negative controls.
-
Signal Detection: Measure the change in fluorescence using a plate reader. A decrease in the nicotine-induced fluorescence signal in the presence of a test compound indicates potential antagonist activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. A Z'-factor greater than 0.5 is indicative of a robust assay.[6]
III. Data Presentation
The quantitative data from the derivatization and screening processes should be organized for clear comparison.
Table 1: Representative Derivatization of this compound
| Derivative | R Group | Derivatization Method | Yield (%) | Purity (%) |
| Amide 1 | -NH-CH₂-Ph | HATU Coupling | 85 | >95 |
| Amide 2 | -N(CH₃)₂ | HATU Coupling | 78 | >95 |
| Ester 1 | -O-CH₃ | Fischer Esterification | 92 | >98 |
| Ester 2 | -O-CH₂CH₃ | Fischer Esterification | 89 | >98 |
Table 2: Representative Biological Screening Data for nAChR Antagonism
| Derivative | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Amide 1 | 10 | 75 | 5.2 |
| Amide 2 | 10 | 12 | >50 |
| Ester 1 | 10 | 5 | >50 |
| Ester 2 | 10 | 8 | >50 |
| Mecamylamine | 10 | 98 | 0.8 |
IV. Visualizations
Diagram 1: Derivatization Workflow of this compound
Caption: Derivatization workflow of this compound.
Diagram 2: Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway.
Diagram 3: High-Throughput Screening Workflow
Caption: High-throughput screening workflow.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the large-scale synthesis of 2-Methoxy-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The document outlines a proposed multi-step synthetic route, commencing from commercially available starting materials. Detailed experimental protocols for key transformations, including oxidation, chlorination, methoxylation, and hydrolysis, are presented. Quantitative data from analogous reactions are summarized to provide an expected range for yield and purity. Furthermore, a potential biological signaling pathway relevant to nicotinic acid derivatives, the PI3K/Akt/mTOR pathway, is illustrated to provide context for the application of this class of molecules in drug discovery.
Proposed Synthetic Pathway
The large-scale synthesis of this compound can be achieved through a robust multi-step sequence. The proposed pathway (Route A) begins with the oxidation of 3,5-lutidine to yield 5-methylnicotinic acid, followed by esterification to protect the carboxylic acid. The subsequent key steps involve the chlorination of the pyridine ring at the 2-position, followed by a nucleophilic substitution with sodium methoxide to introduce the desired methoxy group. A final hydrolysis step yields the target compound. An alternative, more direct pathway (Route B) starts with the oxidation of 2-chloro-3-methylpyridine.
Synthetic Workflow Diagram (Route A)
Caption: Proposed five-step synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and purities for the key steps in the proposed synthesis, based on literature precedents for analogous transformations.
| Step | Transformation | Starting Material | Product | Expected Yield (%) | Expected Purity (%) | Reference |
| 1 | Oxidation | 3,5-Lutidine | 5-Methylnicotinic Acid | ~51 | >99 | |
| 2 | Esterification | 5-Methylnicotinic Acid | Methyl 5-methylnicotinate | >98 | Not specified | |
| 3 | Hydrolysis | Methyl 2-chloro-5-methylnicotinoate | 2-Chloro-5-methylnicotinic acid | ~90 | Not specified | [1] |
| 4 | Methoxylation | 2-chloropyridine derivative | 2-methoxypyridine derivative | High (qualitative) | Not specified |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol for Step 1: Synthesis of 5-Methylnicotinic Acid
This protocol is adapted from a known procedure for the oxidation of 3,5-lutidine.[2]
-
Reaction Setup: In a 2000L enamel reaction vessel, add 1200L of water, followed by 120 kg of 3,5-lutidine with stirring.
-
Oxidation: Maintain the temperature between 25-35°C and add 300 kg of potassium permanganate over 5 hours.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 30°C for 15-18 hours.
-
Work-up and Isolation:
-
Filter the by-product, manganese dioxide.
-
Adjust the pH of the filtrate to 0.3 with concentrated hydrochloric acid to precipitate 3,5-pyridinedicarboxylic acid.
-
Filter the by-product and adjust the pH of the filtrate to 3.2 with concentrated hydrochloric acid to precipitate the crude product.
-
-
Purification:
-
Collect the crude product by centrifugation.
-
Recrystallize the crude product from ethanol to yield high-purity 5-methylnicotinic acid.
-
Protocol for Step 2 & 3 (Alternative Route B): Synthesis of 2-Chloro-5-methylnicotinic Acid
This protocol is based on the oxidation of 2-chloro-3-methylpyridine.[3]
-
Reaction Setup: To a 500mL autoclave, add 25g of 2-chloro-3-methylpyridine, 250g of ethyl acetate, 3.2g of N-hydroxyphthalimide (NHPI), and 1.25g of cobalt (III) acetylacetonate.
-
Oxidation: Introduce oxygen until the pressure in the autoclave reaches 1.0 MPa. Stir and heat the reaction to 80°C for 18 hours.
-
Work-up and Isolation:
-
Cool the reaction to room temperature and filter.
-
Wash the filter cake with 150mL of water.
-
The crude product can be further purified by dissolving in an alkaline solution, filtering, and re-precipitating with acid.
-
Protocol for Step 4: Methoxylation of Methyl 2-chloro-5-methylnicotinate
This is a general procedure based on the methoxylation of chloropyridines.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 2-chloro-5-methylnicotinate in methanol.
-
Reaction: Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux for one to two hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Take up the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-methoxy-5-methylnicotinate.
-
Protocol for Step 5: Hydrolysis of Methyl 2-methoxy-5-methylnicotinate
This protocol is adapted from the hydrolysis of methyl 2-chloro-5-methylnicotinoate.[1]
-
Reaction Setup: Dissolve methyl 2-methoxy-5-methylnicotinate in methanol and cool in an ice bath.
-
Hydrolysis: Slowly add an aqueous solution of sodium hydroxide, ensuring the temperature does not exceed 30°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 1.5 hours.
-
Work-up and Isolation:
-
Evaporate the solvent.
-
Dilute the residue with water and acidify to pH 2 with concentrated hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.
-
Potential Biological Signaling Pathway
Nicotinic acid and its derivatives have been implicated in various biological activities. A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][5][6][7][]
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by nicotinic acid derivatives.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. 5-(2-Methoxy-5-methylphenyl)nicotinic acid | C14H13NO3 | CID 52984099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|Research Chemical [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The role of the Akt/mTOR pathway in tobacco-carcinogen induced lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Methoxy-5-methylnicotinic Acid as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the synthesis and characterization of metal complexes specifically with 2-Methoxy-5-methylnicotinic acid is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar nicotinic acid derivatives and their metal complexes. These guidelines are intended to serve as a starting point for research and development, and optimization will be necessary for specific applications.
Introduction
This compound is a substituted pyridine carboxylic acid with potential as a versatile ligand for the formation of metal complexes. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their ability to coordinate with a wide range of metal ions, yielding complexes with diverse chemical and biological properties.[1][2] The presence of the methoxy and methyl groups on the pyridine ring of this compound can influence the electronic properties and steric hindrance of the ligand, thereby modulating the stability, geometry, and reactivity of its metal complexes.
Metal complexes of nicotinic acid derivatives have been investigated for a variety of applications, including:
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[3][4][5]
-
Anticancer Agents: Showing cytotoxic activity against several cancer cell lines.[1][6][7][8]
-
Catalysis: Acting as catalysts in various organic reactions.
-
Superoxide Dismutase (SOD) Mimetics: Mimicking the activity of the antioxidant enzyme SOD.[9]
This document provides detailed protocols for the synthesis of this compound and its metal complexes, methods for their characterization, and a summary of potential applications based on related compounds.
Synthesis of this compound
A generalized synthesis for this compound can be adapted from procedures for similar substituted nicotinic acids. A plausible synthetic route involves the oxidation of a corresponding substituted picoline.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Lutidine (3,5-dimethylpyridine)
-
Potassium permanganate (KMnO4)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Oxidation: In a reaction flask, dissolve 3,5-lutidine in water. Slowly add potassium permanganate to the solution while stirring and maintaining the temperature between 25-35°C. The reaction is typically carried out over several hours.
-
Work-up: After the reaction is complete (monitored by TLC), filter the mixture to remove the manganese dioxide byproduct.
-
Acidification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3. This will precipitate the crude 5-methylnicotinic acid.
-
Purification: Collect the crude product by filtration. The subsequent methoxylation at the 2-position can be achieved through various methods, often involving a nucleophilic substitution reaction on a 2-chloro precursor. A detailed, optimized procedure for this specific transformation would require dedicated process development.
-
Final Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthesis of Metal Complexes with this compound
The following is a general protocol for the synthesis of metal complexes of this compound. The choice of metal salt, solvent, and reaction conditions will influence the final product.
Experimental Protocol: General Synthesis of Metal (II) Complexes
Materials:
-
This compound
-
A metal (II) salt (e.g., CuCl₂, Zn(NO₃)₂, Co(CH₃COO)₂)
-
Ethanol or Methanol
-
Water
-
Sodium hydroxide (NaOH) or other suitable base
Procedure:
-
Ligand Solution: Dissolve this compound in ethanol or a mixture of ethanol and water. If the ligand is not readily soluble, gentle heating may be applied.
-
Deprotonation: Add a stoichiometric amount of an aqueous solution of NaOH to the ligand solution to deprotonate the carboxylic acid group. This will facilitate coordination with the metal ion.
-
Metal Salt Solution: In a separate flask, dissolve the metal (II) salt in water or ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate of the metal complex may form immediately or upon standing.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or refluxed for several hours to ensure complete formation of the complex. The optimal reaction time and temperature should be determined experimentally.
-
Isolation and Purification: Collect the precipitated complex by filtration, wash with the reaction solvent (e.g., ethanol/water mixture) to remove any unreacted starting materials, and then wash with a non-coordinating solvent like diethyl ether.
-
Drying: Dry the resulting solid in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
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// Edges Ligand -> Mixing; MetalSalt -> Mixing; Solvent -> Mixing; Base -> Mixing; Mixing -> Isolation; Isolation -> Purification; Purification -> Drying; Drying -> Complex; Complex -> Characterization [dir=none]; Characterization -> FTIR; Characterization -> NMR; Characterization -> UVVis; Characterization -> Elemental; Characterization -> TGA; }
Caption: Hypothesized antimicrobial mechanism of action for metal complexes.
Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Prepare agar plates inoculated with the target bacterial or fungal strains.
-
Create wells in the agar.
-
Add solutions of the ligand and its metal complexes at various concentrations to the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well.
| Compound | Example Organism | Anticipated Activity (Zone of Inhibition) |
| This compound | Bacillus subtilis | Moderate |
| Cu(II) Complex | Bacillus subtilis | High |
| Zn(II) Complex | Escherichia coli | Moderate to High |
| Co(II) Complex | Staphylococcus aureus | Moderate |
Anticancer Activity
Nicotinic acid derivatives and their metal complexes have demonstrated cytotoxic effects against various cancer cell lines. T[1][6][7][8]he mechanism of action can involve the induction of apoptosis, inhibition of key enzymes, or interaction with DNA.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the ligand and its metal complexes for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Example Cancer Cell Line | Anticipated IC₅₀ (µM) |
| This compound | Human breast cancer (MCF-7) | > 50 |
| Cu(II) Complex | Human breast cancer (MCF-7) | 10 - 30 |
| Zn(II) Complex | Human colon cancer (HCT116) | 20 - 50 |
| Ru(II) Complex | Human lung cancer (A549) | < 10 |
Conclusion
This compound presents a promising scaffold for the development of novel metal complexes with potential applications in medicine and catalysis. The protocols and data presented, though based on analogous compounds, provide a solid foundation for initiating research into the synthesis, characterization, and evaluation of these new chemical entities. Further investigation is warranted to fully elucidate the properties and potential of this compound and its metal complexes.
References
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Research Chemical [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-Inflammatory Properties of Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory potential of nicotinic acid derivatives. The methodologies outlined here cover both in vitro and in vivo models, focusing on the key signaling pathways and inflammatory markers modulated by these compounds.
Introduction
Nicotinic acid (niacin) and its derivatives have demonstrated significant anti-inflammatory properties, which are largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A).[1][2][3] This activation triggers downstream signaling cascades that ultimately suppress the production of pro-inflammatory cytokines and chemokines.[1][2] These protocols are designed to enable researchers to systematically investigate and quantify the anti-inflammatory effects of novel nicotinic acid derivatives.
Key Signaling Pathway
The primary anti-inflammatory mechanism of nicotinic acid derivatives involves the activation of GPR109A, which leads to the inhibition of the NF-κB signaling pathway.[1] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1]
Caption: GPR109A signaling pathway in inflammation.
In Vitro Anti-Inflammatory Assays
In vitro models are essential for the initial screening and mechanistic evaluation of nicotinic acid derivatives. A general workflow is presented below.
Caption: General experimental workflow for in vitro studies.
Protocol 1: Inhibition of Pro-Inflammatory Cytokine Production in Macrophages
This protocol details the assessment of the inhibitory effect of nicotinic acid derivatives on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated into macrophages).
Materials:
-
RAW 264.7 or THP-1 cells
-
DMEM or RPMI-1640 medium, supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Nicotinic acid derivative(s)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2 x 105 cells/well in a 96-well plate and incubate overnight. For THP-1 cells, seed at 1 x 106 cells/well and differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the nicotinic acid derivative (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[4][5]
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 10 minutes and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[6][7]
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| Control (no LPS) | ||||||
| LPS (100 ng/mL) | ||||||
| LPS + Derivative (1 µM) | ||||||
| LPS + Derivative (10 µM) | ||||||
| LPS + Derivative (100 µM) |
Protocol 2: Analysis of NF-κB Signaling Pathway
This protocol assesses the effect of nicotinic acid derivatives on the activation of the NF-κB pathway.
Cell Line: As in Protocol 1.
Materials:
-
Reagents from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IKKβ, anti-IKKβ, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat as described in Protocol 1 (steps 1-3), but for a shorter duration (e.g., 30-60 minutes) for phosphorylation events.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes. b. Block the membranes for 1 hour at room temperature. c. Incubate with primary antibodies overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Data Presentation:
| Treatment Group | p-IKKβ/IKKβ Ratio | p-IκBα/IκBα Ratio | Nuclear p65/Total p65 Ratio |
| Control (no LPS) | |||
| LPS (100 ng/mL) | |||
| LPS + Derivative (10 µM) | |||
| LPS + Derivative (100 µM) |
In Vivo Anti-Inflammatory Assays
In vivo models are crucial for evaluating the systemic anti-inflammatory efficacy of nicotinic acid derivatives.
Caption: General experimental workflow for in vivo studies.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to assess the anti-inflammatory effects of novel compounds.[8][9]
Animal Model: Male Wistar rats (180-220 g).
Materials:
-
Nicotinic acid derivative(s)
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimation and Grouping: Acclimatize animals for at least one week and group them randomly.
-
Compound Administration: Administer the nicotinic acid derivative or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Edema Inhibition at 3h |
| Vehicle | - | - | |
| Positive Control (e.g., Indomethacin) | 10 | ||
| Derivative A | 25 | ||
| Derivative A | 50 | ||
| Derivative B | 25 | ||
| Derivative B | 50 |
Protocol 4: LPS-Induced Systemic Inflammation in Mice
This model evaluates the ability of a compound to suppress the systemic release of pro-inflammatory cytokines.[10][11]
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
Nicotinic acid derivative(s)
-
Lipopolysaccharide (LPS)
-
Vehicle
-
ELISA kits for serum TNF-α and IL-6
Procedure:
-
Acclimation and Grouping: As in Protocol 3.
-
Compound Administration: Administer the nicotinic acid derivative or vehicle (p.o. or i.p.) 1 hour before the LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Blood Collection: At a peak time point for cytokine release (e.g., 1.5-2 hours post-LPS for TNF-α), collect blood via cardiac puncture under anesthesia.
-
Serum Preparation: Allow blood to clot and centrifuge to obtain serum.
-
Cytokine Measurement: Measure serum levels of TNF-α and IL-6 using ELISA kits.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle (Saline) | - | ||
| Vehicle + LPS | - | ||
| Positive Control + LPS | |||
| Derivative A + LPS | 25 | ||
| Derivative A + LPS | 50 |
Conclusion
These protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of nicotinic acid derivatives. By employing a combination of in vitro and in vivo models, researchers can effectively screen compounds, elucidate their mechanisms of action, and determine their potential as therapeutic agents for inflammatory diseases. The consistent use of these standardized methods will facilitate the comparison of data across different studies and accelerate the drug discovery process.
References
- 1. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of selected cytokines (IL-1beta, IL-6, IL-8, TNF-alfa) in CSF using MSD V-PLEX platform â Vitas Analytical Services [vitas.no]
- 8. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect [opencardiovascularmedicinejournal.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Substituted Nicotinic Acids
Introduction
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a class of compounds recognized for their diverse biological activities.[1][2] Beyond their nutritional and lipid-lowering effects, emerging research has highlighted their potential as antimicrobial agents.[1][3][4] Substituted nicotinic acids, particularly acylhydrazone and dipeptide derivatives, have shown promising activity against a range of pathogenic microbes, including drug-resistant strains.[4][5][6][7] This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial efficacy of these compounds.
The primary methods covered are qualitative screening via agar diffusion and quantitative determination of potency through the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. These methods are fundamental in preclinical antimicrobial drug discovery and development.[8][9][10]
Section 1: Application Notes
Agar Well/Disk Diffusion Assay
Principle: This method is a preliminary, qualitative, or semi-quantitative screening tool.[11] It relies on the diffusion of a test compound from a point source (a well cut in the agar or a saturated paper disk) through a solid agar medium that has been uniformly inoculated with a target microorganism.[11][12][13] If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the point source. The diameter of this zone is proportional to the compound's activity, diffusibility, and the susceptibility of the microorganism.[11]
Application:
-
Ideal for high-throughput primary screening of a large number of novel substituted nicotinic acid derivatives to identify promising candidates for further testing.[11]
-
Useful for comparing the relative activity of multiple compounds against a single microorganism.[14]
Advantages:
-
Allows for simultaneous testing of multiple compounds.[11]
-
Provides a clear visual indication of antimicrobial activity.[15]
Limitations:
-
Results can be influenced by the compound's solubility, molecular weight, and rate of diffusion through the agar.
-
Does not provide a precise quantitative value of potency (like an MIC value).[11]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][16][17] This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium, typically within a 96-well microtiter plate.[16][18] The MIC value is determined by observing the lowest concentration at which no turbidity (visible growth) is detected.[16][19]
Application:
-
The gold standard for quantitatively measuring the potency of an antimicrobial agent.[17]
-
Essential for establishing the efficacy of lead compounds and for structure-activity relationship (SAR) studies.
-
Crucial for comparing the activity of novel compounds to standard-of-care antibiotics.[10]
Advantages:
-
Provides a quantitative and reproducible measure of antimicrobial potency (µg/mL or µM).[16]
-
The microtiter plate format is efficient for testing multiple compounds and dilutions.[18]
-
Serves as the foundation for determining bactericidal activity (MBC).[8]
Limitations:
-
Does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.[20]
-
Turbidity can sometimes be difficult to interpret, although this can be mitigated with the use of growth indicators like resazurin.
Minimum Bactericidal Concentration (MBC) Assay
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a specific period.[8][19][20] It is determined as a subsequent step to the MIC assay.[9] Aliquots from the clear wells (at and above the MIC) of the microdilution plate are subcultured onto agar plates that do not contain the test compound. After incubation, the number of surviving colony-forming units (CFU) is counted to determine the concentration that results in a ≥99.9% reduction in viability.[20]
Application:
-
Differentiates between bacteriostatic and bactericidal activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[8][20]
-
Critical for developing treatments for serious infections where killing the pathogen is necessary (e.g., in immunocompromised patients).
Advantages:
-
Provides definitive information on the killing activity of a compound.[9][19]
-
Complements MIC data to provide a more complete profile of a compound's antimicrobial effect.[20]
Limitations:
-
More labor-intensive and time-consuming than the MIC assay.[9]
-
The 99.9% kill threshold is a consensus standard and may not always correlate perfectly with clinical outcomes.
Section 2: Experimental Workflows and Data Presentation
The following diagram illustrates the logical workflow for assessing the antimicrobial activity of a library of substituted nicotinic acid derivatives.
Caption: Experimental workflow for antimicrobial activity assessment.
Data Presentation Tables
Quantitative results from MIC and MBC assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Nicotinic Acid Derivatives
| Compound ID | Test Organism | MIC (µg/mL) |
| Nicotinic Acid-01 | Staphylococcus aureus ATCC 29213 | 128 |
| Nicotinic Acid-01 | Escherichia coli ATCC 25922 | >256 |
| Nicotinic Acid-02 | Staphylococcus aureus ATCC 29213 | 16 |
| Nicotinic Acid-02 | Escherichia coli ATCC 25922 | 64 |
| Nicotinic Acid-03 | Pseudomonas aeruginosa ATCC 27853 | 32 |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.015 |
Table 2: Comparison of MIC and Minimum Bactericidal Concentration (MBC) Values
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Nicotinic Acid-02 | S. aureus | 16 | 32 | 2 | Bactericidal |
| Nicotinic Acid-02 | E. coli | 64 | >256 | >4 | Bacteriostatic |
| Nicotinic Acid-03 | P. aeruginosa | 32 | 64 | 2 | Bactericidal |
Section 3: Detailed Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates.[21]
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).[8]
-
Substituted nicotinic acid derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotic solution (positive control).
-
Solvent (negative control).
-
Target microorganism strains (e.g., S. aureus, E. coli).
-
Sterile saline (0.9%).
-
Sterile cotton swabs, micropipettes, and tips.
-
Sterile cork borer (6-8 mm diameter).[13]
-
Incubator (35 ± 2°C).
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.[15]
-
Well Creation: Allow the plate surface to dry for 5-10 minutes. Use a sterile cork borer to aseptically punch uniform wells into the agar.[13]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.[13]
-
Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds. Incubate the plates inverted at 35 ± 2°C for 16-24 hours.[15]
-
Result Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.
Protocol 2: Broth Microdilution MIC Assay
Materials and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.[19]
-
Test compounds and control antibiotics dissolved in a suitable solvent.
-
Target microorganism strains.
-
Sterile saline (0.9%).
-
Spectrophotometer or McFarland standards.
-
Multichannel pipette.
-
Plate sealer.
-
Incubator (35 ± 2°C).
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Plate Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row (Column 1).
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and continuing this process across the plate to Column 10. Discard 100 µL from Column 10.[18]
-
Column 11 will serve as the growth control (broth + inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation: Inoculate each well (from Column 1 to 11) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[10]
-
Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed (i.e., the first clear well).[9][16]
Protocol 3: MBC Determination
Materials and Reagents:
-
Results from the completed MIC assay.
-
Nutrient agar or MHA plates.
-
Sterile micropipettes and tips.
-
Incubator (35 ± 2°C).
Procedure:
-
Plating: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[9]
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells and plate it onto a fresh MHA plate. Spread the aliquot evenly across the surface.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Enumeration: After incubation, count the number of colonies (CFUs) on each plate.
-
Interpretation: The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][19][20]
Section 4: Potential Mechanism of Action
While the exact mechanisms for all substituted nicotinic acids are a subject of ongoing research, some derivatives are known to interfere with essential cellular processes. For instance, some nicotinic acid derivatives act by inhibiting peptide synthesis, a crucial process for bacterial survival.[3] Others may function as inhibitors of sirtuins, which are involved in key regulatory systems within bacteria.[22]
The diagram below illustrates a hypothetical mechanism where a substituted nicotinic acid derivative inhibits bacterial protein synthesis.
Caption: Hypothetical antimicrobial mechanism of nicotinic acid derivatives.
References
- 1. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. drugs.com [drugs.com]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] SYNTHESIS AND BIOLOGICAL EVALUATION OF NICOTINIC ACID PEPTIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 9. microchemlab.com [microchemlab.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
- 13. mdpi.com [mdpi.com]
- 14. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hereditybio.in [hereditybio.in]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. protocols.io [protocols.io]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylnicotinic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and practical synthetic approach involves a two-stage process. The first stage is the synthesis of a key intermediate, methyl 2-chloro-5-methylnicotinate. The second stage involves the conversion of this intermediate to this compound via a methoxylation reaction followed by ester hydrolysis.
Q2: What are the critical parameters to control during the methoxylation step?
The nucleophilic aromatic substitution of the 2-chloro group with a methoxy group is a critical step. Key parameters to control include temperature, reaction time, and the exclusion of moisture. The use of anhydrous methanol and a strong base like sodium methoxide is crucial for driving the reaction to completion and minimizing side reactions.
Q3: Are there any common impurities I should be aware of?
Potential impurities can arise from incomplete reactions or side reactions. These may include the starting material (methyl 2-chloro-5-methylnicotinate), the hydrolyzed starting material (2-chloro-5-methylnicotinic acid), and potentially byproducts from side reactions, although these are generally minimal under optimized conditions. Purification of the final product is essential to remove these impurities.
Troubleshooting Guides
Below are troubleshooting guides for the key stages of the synthesis of this compound.
Stage 1: Synthesis of Methyl 2-chloro-5-methylnicotinate (Precursor)
This stage is assumed to start from commercially available 2-chloro-5-methylnicotinic acid.
Issue 1.1: Low Yield of Methyl 2-chloro-5-methylnicotinate
| Possible Cause | Recommended Solution |
| Incomplete Esterification Reaction | The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of methanol. Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid) is used. |
| Suboptimal Reaction Time and Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Typically, the reaction is run at the reflux temperature of methanol. |
| Product Loss During Workup | During neutralization and extraction, carefully adjust the pH to maximize the recovery of the ester in the organic phase. Perform multiple extractions with a suitable organic solvent to ensure complete recovery. |
Stage 2: Synthesis of this compound
This stage involves two key steps: methoxylation of methyl 2-chloro-5-methylnicotinate and subsequent hydrolysis of the methyl ester.
Issue 2.1: Incomplete Methoxylation of Methyl 2-chloro-5-methylnicotinate
| Possible Cause | Recommended Solution |
| Insufficient Sodium Methoxide | Ensure at least a stoichiometric amount of sodium methoxide is used. A slight excess may be beneficial to drive the reaction to completion. |
| Presence of Moisture | The reaction is sensitive to moisture, which can consume the sodium methoxide. Use anhydrous methanol and ensure all glassware is thoroughly dried before use. |
| Low Reaction Temperature or Insufficient Time | The reaction may require elevated temperatures (refluxing methanol) to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the necessary reaction time. |
Issue 2.2: Low Yield of this compound during Hydrolysis
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis of the Methyl Ester | Ensure a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) is used. Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC. |
| Product Loss During Acidification and Isolation | After hydrolysis, the product is in its salt form. Acidification to the isoelectric point is necessary to precipitate the carboxylic acid. Carefully adjust the pH to maximize precipitation. Cool the mixture in an ice bath to further decrease the solubility of the product before filtration. |
| Co-precipitation of Impurities | If the crude product is impure, this can affect the crystallization and isolation of the desired acid. Ensure the precursor, methyl 2-methoxy-5-methylnicotinate, is of high purity before proceeding with hydrolysis. |
Issue 2.3: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted Starting Material or Intermediate | Optimize the reaction conditions (time, temperature, reagent stoichiometry) for both the methoxylation and hydrolysis steps to ensure complete conversion. |
| Side-products from Methoxylation | While generally a clean reaction, side reactions can occur. Purification of the intermediate, methyl 2-methoxy-5-methylnicotinate, by column chromatography or recrystallization before hydrolysis can remove these impurities. |
| Inefficient Final Purification | The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove residual impurities. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of Methyl 2-chloro-5-methylnicotinate
This protocol is based on a standard Fischer esterification procedure.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-5-methylnicotinic acid in an excess of anhydrous methanol.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
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Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
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Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure to obtain the crude methyl 2-chloro-5-methylnicotinate. The crude product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
This protocol involves a two-step, one-pot procedure starting from methyl 2-chloro-5-methylnicotinate.
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Methoxylation Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-chloro-5-methylnicotinate in anhydrous methanol.
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Reagent Addition: Add a solution of sodium methoxide in methanol (commercially available or freshly prepared by carefully adding sodium metal to anhydrous methanol) to the reaction mixture.
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Methoxylation Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the disappearance of the starting material by TLC.
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Hydrolysis: Once the methoxylation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture. Continue to heat at reflux to hydrolyze the methyl ester. Monitor the hydrolysis by TLC.
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Workup and Isolation: After complete hydrolysis, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water.
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Acidification: While stirring and cooling in an ice bath, slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 2-3. A precipitate of this compound should form.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system to obtain the pure acid.
Visualizations
Logical Workflow for Synthesis
Caption: Overall synthesis workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
Technical Support Center: Synthesis of 2-Methoxy-5-methylnicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Methoxy-5-methylnicotinic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and effective synthetic pathway for this compound involves a multi-step process. This process begins with the synthesis of 2-chloro-5-methylnicotinic acid, which is then esterified to its methyl ester. The subsequent crucial step is a nucleophilic aromatic substitution reaction where the chloro group is replaced by a methoxy group using sodium methoxide. The final step is the hydrolysis of the resulting methyl ester to yield the desired this compound.
Q2: I am having trouble with the first step, the synthesis of 2-chloro-5-methylnicotinic acid. Can you provide a reliable protocol?
A2: Certainly. A common method for the preparation of 2-chloro-5-methylnicotinic acid involves the hydrolysis of its corresponding methyl ester, methyl 2-chloro-5-methylnicotinoate.
Experimental Protocol: Synthesis of 2-chloro-5-methylnicotinic acid [1]
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Materials:
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Methyl 2-chloro-5-methylnicotinoate
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Methanol
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Sodium hydroxide (NaOH)
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Concentrated hydrochloric acid (HCl)
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Water
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Procedure:
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In a suitable reaction vessel, dissolve methyl 2-chloro-5-methylnicotinoate (e.g., 35.28 g) in methanol.
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Cool the stirred solution in an ice bath.
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Slowly add an aqueous solution of sodium hydroxide (e.g., 9.2 g in water) to the cooled solution, ensuring the reaction temperature does not exceed 30°C.
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After the addition is complete, continue stirring the mixture at room temperature for approximately 1.5 hours.
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Remove the methanol by evaporation under reduced pressure.
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Dilute the residue with water and acidify to a pH of 2 using concentrated hydrochloric acid.
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A precipitate will form. Collect the solid by filtration.
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Wash the collected precipitate with water and dry it to obtain 2-chloro-5-methylnicotinic acid as a pale yellow solid.
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Q3: My methoxylation step is giving a low yield. How can I optimize the reaction of methyl 2-chloro-5-methylnicotinate with sodium methoxide?
A3: Low yields in the nucleophilic aromatic substitution of 2-chloropyridines with methoxide can be due to several factors. Here are some troubleshooting tips to improve the yield:
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Purity of Reactants and Solvent: Ensure that your methyl 2-chloro-5-methylnicotinate is pure and that the methanol used for the reaction is anhydrous. The presence of water can lead to side reactions and reduce the efficacy of the sodium methoxide.
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Reaction Temperature: The reaction rate is temperature-dependent. While heating can accelerate the reaction, excessively high temperatures might lead to decomposition or side reactions. It is often beneficial to run the reaction at reflux in methanol.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Incomplete reactions will result in a lower yield of the desired product.
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Sodium Methoxide Stoichiometry: Use a slight excess of sodium methoxide to ensure the complete conversion of the starting material. However, a large excess should be avoided as it can complicate the work-up procedure.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric oxygen or moisture.
Q4: What are the potential side products in the methoxylation reaction?
A4: In the reaction of 2-chloropyridines with sodium methoxide, potential side reactions are generally minimal if the conditions are well-controlled. However, incomplete reaction will leave unreacted starting material. In some cases, if the starting material is not fully esterified, the free carboxylic acid might react with sodium methoxide to form the sodium salt, which would not undergo the desired substitution.
Q5: Can you provide a protocol for the final hydrolysis of methyl 2-methoxy-5-methylnicotinate?
A5: The hydrolysis of the methyl ester to the final carboxylic acid is typically achieved under basic conditions.
Experimental Protocol: Hydrolysis of methyl 2-methoxy-5-methylnicotinate
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Materials:
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Methyl 2-methoxy-5-methylnicotinate
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Water
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Methanol or Ethanol (as a co-solvent)
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Hydrochloric acid (HCl) for acidification
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Procedure:
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Dissolve methyl 2-methoxy-5-methylnicotinate in a mixture of water and an alcohol co-solvent (e.g., methanol or ethanol).
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Add a stoichiometric excess of sodium hydroxide or potassium hydroxide (typically 1.5 to 2 equivalents).
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Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with hydrochloric acid.
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The product, this compound, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
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Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the synthesis of 2-chloro-5-methylnicotinic acid | Incomplete hydrolysis of the ester. | Increase the reaction time or the amount of sodium hydroxide. Ensure the reaction goes to completion by monitoring with TLC. |
| Low yield in the methoxylation step | Presence of water in the reaction. | Use anhydrous methanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere. |
| Insufficient reaction temperature or time. | Heat the reaction to reflux and monitor its progress to ensure completion. | |
| Impure starting material. | Purify the methyl 2-chloro-5-methylnicotinate before the reaction. | |
| Product is difficult to purify | Presence of unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion. Use column chromatography for purification if necessary. |
| Formation of side products. | Carefully control reaction parameters such as temperature and stoichiometry. | |
| Inconsistent results | Variability in reagent quality. | Use high-purity reagents from a reliable source. |
| Fluctuations in reaction conditions. | Maintain consistent reaction parameters (temperature, stirring speed, etc.) for each experiment. |
Data Summary
The following table summarizes the expected yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.
| Reaction Step | Starting Material | Product | Typical Reagents | Reported Yield |
| Esterification | 2-chloro-5-methylnicotinic acid | Methyl 2-chloro-5-methylnicotinate | Methanol, Acid catalyst (e.g., H₂SO₄) | High (quantitative is often assumed for planning) |
| Methoxylation | Methyl 2-chloro-5-methylnicotinate | Methyl 2-methoxy-5-methylnicotinate | Sodium methoxide, Methanol | Expected to be high, analogous substitutions on 2-chloronicotinic acid derivatives report yields up to 93% for the combined substitution and hydrolysis steps.[2] |
| Hydrolysis | Methyl 2-methoxy-5-methylnicotinate | This compound | NaOH or KOH, Water/Alcohol | Typically high, often near quantitative. |
Experimental Workflows
References
Technical Support Center: Synthesis of 2-Methoxy-5-methylnicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methoxy-5-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary synthetic routes for the preparation of this compound:
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Route 1: Nucleophilic Aromatic Substitution (SNAc) of a 2-chloro-5-methylnicotinic acid derivative.
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Route 2: Hydrolysis of 2-methoxy-5-methylnicotinonitrile.
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Route 3: Oxidation of a 2-methoxy-5-methylpyridine precursor.
Q2: How can I purify the final product, this compound?
A2: Purification of the final product typically involves recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel may also be employed if significant impurities are present. The choice of purification method will depend on the nature and quantity of the impurities.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of the reaction. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended to confirm the structure and purity.
Troubleshooting Guides by Synthetic Route
Route 1: Nucleophilic Aromatic Substitution of a 2-chloro-5-methylnicotinic acid derivative
This route typically involves the reaction of a methyl 2-chloro-5-methylnicotinate with a methoxide source, followed by hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Methoxylation and Hydrolysis
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Methoxylation: To a solution of methyl 2-chloro-5-methylnicotinate in anhydrous methanol, add sodium methoxide. Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture, neutralize with a suitable acid (e.g., acetic acid), and remove the solvent under reduced pressure.
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Hydrolysis: Dissolve the crude methyl 2-methoxy-5-methylnicotinate in a mixture of methanol and an aqueous solution of sodium hydroxide. Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).
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Isolation: Cool the reaction mixture, acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry to obtain this compound.
Troubleshooting Guide: Route 1
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of methoxylated product | Incomplete reaction. | - Ensure anhydrous conditions as water can consume the sodium methoxide. - Use a slight excess of sodium methoxide. - Increase reaction time and/or temperature. |
| Side reaction: Hydrolysis of the ester. | - Ensure the sodium methoxide is not contaminated with sodium hydroxide. | |
| Presence of starting material (methyl 2-chloro-5-methylnicotinate) after hydrolysis | Incomplete methoxylation in the previous step. | - Optimize the methoxylation step to ensure full conversion before proceeding to hydrolysis. |
| Formation of 2-hydroxy-5-methylnicotinic acid | Presence of water during the methoxylation step leading to competing hydrolysis of the chloro-intermediate. | - Use anhydrous solvents and reagents for the methoxylation step. |
| Incomplete hydrolysis of the ester | Insufficient base or reaction time for hydrolysis. | - Use a sufficient excess of sodium hydroxide. - Prolong the reaction time at reflux. |
| Demethylation of the methoxy group | Harsh acidic conditions during workup or prolonged heating.[1][2][3][4][5] | - Use milder acidic conditions for neutralization and product precipitation. - Avoid excessive heating during the final workup. |
Caption: Synthetic pathway and potential side reactions for Route 3.
References
- 1. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxy-5-methylnicotinic Acid Purification
Welcome to the technical support center for the purification of 2-Methoxy-5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to assist you with challenges you may encounter during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities often originate from the synthetic route. Depending on the starting materials and reaction conditions, you may encounter:
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Starting materials: Unreacted precursors from the synthesis.
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By-products of oxidation: If the methyl group is introduced via oxidation of a precursor like 3,5-lutidine, over-oxidation can lead to the formation of dicarboxylic acids.[1]
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Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.
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Isomers: Depending on the synthetic strategy, regioisomers of the nicotinic acid may be formed.
Q2: My purified this compound has a persistent yellow color. What could be the cause and how can I remove it?
A2: A yellow tint can be due to residual starting materials, by-products from the synthesis, or degradation. Here are a few troubleshooting steps:
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Recrystallization: Attempt recrystallization from a suitable solvent system. Ethanol or ethanol/water mixtures can be effective.[1] For colored impurities, sometimes adding a small amount of activated charcoal to the hot solution before filtering can help decolorize the product.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the target compound from colored impurities.[2] A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty with crystallization can be due to several factors, including the presence of impurities or the choice of solvent.
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Purity: Ensure the material is sufficiently pure. Oily impurities can inhibit crystallization. An initial purification by column chromatography might be necessary.
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Solvent System: Experiment with different solvent systems. Good crystallization solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when hot.[3] Try solvents like ethanol, isopropanol, acetonitrile, or mixtures with water.
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Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
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pH Adjustment: The solubility of nicotinic acids is pH-dependent. Adjusting the pH of an aqueous solution to the isoelectric point of the molecule can induce precipitation or crystallization.[4][5]
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Several analytical techniques can be used to assess purity:
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Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography.[2][6]
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High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of your sample.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify impurities.
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Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help identify impurities.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of nicotinic acid derivatives, which can be useful in planning purification strategies.
| Property | Value | Significance in Purification |
| Molecular Formula | C8H9NO3 | Used for calculating molar equivalents and theoretical yield.[8][9] |
| Molecular Weight | 167.16 g/mol | Essential for accurate measurements and calculations.[8][9] |
| Solubility | Sparingly soluble in water, soluble in hot ethanol.[3][10] | Guides the choice of solvents for recrystallization and extraction. |
| Appearance | Off-white to pale yellow solid | Deviations from this may indicate the presence of impurities.[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (e.g., heated to near boiling).
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: While hot, filter the solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., a mixture of hexanes and ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol). Add a small amount of acetic acid to the eluent to improve the peak shape of the acidic compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1227594-72-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. This compound|Research Chemical [benchchem.com]
- 10. 5-Methylnicotinic acid, 97% | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-5-methylnicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 2-Methoxy-5-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A1: A prevalent synthetic route starts with the oxidation of 3,5-dimethylpyridine (3,5-lutidine) to form 5-methylnicotinic acid. This intermediate is then halogenated, typically chlorinated at the 2-position, to yield 2-chloro-5-methylnicotinic acid. The final step involves a nucleophilic substitution reaction where the chloro group is displaced by a methoxy group using a suitable methoxide source.
Q2: What are the critical intermediates in the synthesis of this compound?
A2: The key intermediates are typically 5-methylnicotinic acid and 2-chloro-5-methylnicotinic acid. The purity and yield of these intermediates significantly impact the efficiency of the overall synthesis.
Q3: Why is the oxidation of 3,5-lutidine a challenging step?
A3: The oxidation of 3,5-lutidine requires careful control of reaction conditions to prevent side reactions. Over-oxidation can lead to the formation of 3,5-pyridinedicarboxylic acid, and the use of strong oxidizing agents like potassium permanganate can result in large amounts of byproducts (e.g., manganese dioxide) that complicate purification.[1]
Q4: What are the safety precautions for handling reagents like thionyl chloride or oxalyl chloride during the chlorination step?
A4: These reagents are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Reactions should be conducted under an inert atmosphere to prevent exposure to moisture.
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
Q: My yield for the oxidation of 3,5-lutidine using potassium permanganate is consistently below 50%. How can I improve it?
A: Low yields in this step are often due to incomplete reaction or the formation of byproducts.[1] Consider the following troubleshooting steps:
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Temperature Control: Ensure the reaction temperature is maintained within the optimal range. A common procedure involves adding potassium permanganate portion-wise over several hours while keeping the temperature between 25-35°C, followed by a longer reaction period at a slightly elevated temperature (e.g., 45°C).[2]
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Reagent Addition: The slow, portion-wise addition of potassium permanganate is crucial to control the exothermic reaction and minimize side-product formation.[2]
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Reaction Time: The reaction can be slow, often requiring 15-20 hours to reach completion.[1][2] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
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Work-up Procedure: The filtration of the manganese dioxide byproduct can be challenging.[1] Ensure thorough washing of the filter cake to recover all the product. The pH adjustment for product isolation is also critical for separating the desired product from byproducts like 3,5-pyridinedicarboxylic acid.[1][2]
Problem 2: Incomplete Conversion in the Synthesis of 2-Chloro-5-methylnicotinic Acid
Q: I am observing a significant amount of starting material (5-methylnicotinic acid) after reacting with my chlorinating agent. What could be the issue?
A: Incomplete conversion to 2-chloro-5-methylnicotinic acid can result from several factors:
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Reagent Stoichiometry: Ensure that a sufficient excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used.
-
Reaction Conditions: The reaction may require heating (reflux) to proceed to completion. For example, reacting with thionyl chloride often involves refluxing for several hours.[3]
-
Moisture Contamination: Chlorinating agents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst: For some chlorination reactions, a catalytic amount of a substance like N,N-Dimethylformamide (DMF) can be beneficial.[4]
Problem 3: Low Yield in the Methoxylation of 2-Chloro-5-methylnicotinic Acid
Q: The final methoxylation step to produce this compound is giving me a low yield. How can I optimize this?
A: The nucleophilic substitution of the chloro group with a methoxy group can be influenced by several parameters:
-
Methoxide Source: The choice of methoxide source is important. Sodium methoxide is commonly used. Ensure it is fresh and anhydrous.
-
Solvent: The reaction is typically carried out in an alcohol solvent, such as methanol. The solvent should be anhydrous.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction temperature closely.
-
Side Reactions: The carboxylic acid group can potentially react with the methoxide or be esterified under certain conditions. It might be beneficial to perform the methoxylation on the methyl ester of 2-chloro-5-methylnicotinic acid, followed by hydrolysis to obtain the final product.[5]
Quantitative Data Summary
Table 1: Comparison of Oxidation Conditions for Substituted Pyridines
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Lutidine | Potassium Permanganate | Water | 25-45 | 20 | 59.4 | [2] |
| 2-Chloro-3-methylpyridine | Oxygen / NHPI / Metal Salt | Acetonitrile | 80 | 18 | up to 94 | [6] |
Table 2: Conditions for Esterification and Hydrolysis
| Reaction | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Esterification | 5-Methylnicotinic acid | Thionyl chloride, Methanol | - | Reflux, 4h | 98.2 | [7] |
| Hydrolysis | Methyl 2-chloro-5-methylnicotinoate | Sodium Hydroxide | Methanol/Water | <30°C then RT, 1.5h | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine
-
In a large reaction vessel, dissolve 3,5-lutidine (100 g, 0.93 mol) in water.[2]
-
While maintaining the temperature at 25°C, add potassium permanganate (221.1 g, 1.40 mol) portion-wise over 5 hours with vigorous stirring.[2]
-
After the addition is complete, heat the reaction mixture to 45°C for approximately 20 hours.[2]
-
Cool the mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with water.[2]
-
Combine the filtrates and adjust the pH to 3.0 with concentrated hydrochloric acid to precipitate the crude product.[2]
-
Collect the crude product by centrifugation or filtration.
-
Recrystallize the crude product from ethanol to obtain pure 5-methylnicotinic acid.[2]
Protocol 2: Synthesis of 2-Chloro-5-methylnicotinic Acid (General Procedure)
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 5-methylnicotinic acid.
-
Slowly add an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 3 hours.[3]
-
After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-chloro-5-methylnicotinic acid can be used in the next step, often without further purification.
Protocol 3: Synthesis of this compound via Hydrolysis
This protocol assumes the synthesis proceeds through the methyl ester intermediate.
-
Prepare a solution of methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol in a flask equipped with a stirrer and cooled in an ice bath.[5]
-
Separately, prepare an aqueous solution of sodium hydroxide (9.2 g).[5]
-
Add the sodium hydroxide solution to the stirred, ice-cooled solution of the ester at a rate that keeps the reaction temperature below 30°C.[5]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours.[5]
-
Evaporate the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.[5]
-
Collect the precipitate by filtration, wash with water, and dry to yield 2-chloro-5-methylnicotinic acid.[5] (Note: This specific reference describes the hydrolysis to the chloro-acid, but a similar procedure with a methoxy-ester would yield the desired product).
Visualizations
Caption: A common synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the oxidation step.
References
- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 2. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
stability issues of 2-Methoxy-5-methylnicotinic acid under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 2-Methoxy-5-methylnicotinic acid under common experimental conditions. The following information is curated from established principles of pharmaceutical stability testing and data on related nicotinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis (both acid and base-catalyzed), photodegradation, and potential thermal degradation at elevated temperatures. The methoxy group and the carboxylic acid on the pyridine ring are the most likely sites for chemical transformation.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: What are the likely degradation pathways for this compound?
A3: The anticipated degradation pathways include:
-
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-5-methylnicotinic acid. The carboxylic acid can also undergo esterification in the presence of alcohols and a catalyst.
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products. For related compounds like nicotine, photodegradation can result in products such as nicotinic acid.
-
Oxidative Degradation: While generally stable to oxidation, harsh oxidative conditions (e.g., high concentrations of hydrogen peroxide) could potentially lead to N-oxidation of the pyridine ring or other oxidative degradation products.
Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?
A4: Unexpected peaks are likely degradation products. The most probable impurity would be 2-Hydroxy-5-methylnicotinic acid if the compound has been exposed to acidic or basic conditions. Other possibilities include photoproducts if the compound was exposed to light, or process-related impurities from its synthesis. It is recommended to perform co-injection with a synthesized standard of the suspected impurity or use mass spectrometry (LC-MS) for identification.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Assay Value/Poor Recovery | Degradation of the compound. | - Review storage conditions. Ensure the compound is protected from light, heat, and moisture.[1]- Check the pH of your solutions. Extreme pH values can accelerate hydrolysis.- Prepare fresh solutions for each experiment. |
| Inconsistent Results Between Experiments | Variable degradation due to inconsistent handling. | - Standardize experimental procedures, including solution preparation, storage, and analysis times.- Minimize the exposure of the compound and its solutions to light. Use amber vials or cover glassware with aluminum foil.- Control the temperature of your experiments. |
| Precipitation in Aqueous Solutions | Poor solubility. | - Determine the solubility of the compound in your specific buffer system before preparing concentrated solutions.- Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility. Ensure the co-solvent is compatible with your experimental system. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep at room temperature or heat at a lower temperature (e.g., 40-60°C) for a specified time.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for a specified time, protected from light.
-
-
Thermal Degradation (Solution):
-
Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time.
-
Dissolve the stressed solid in the solvent for analysis.
-
-
Photostability:
-
Expose an aliquot of the stock solution and a sample of the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.
-
If degradation is observed, UPLC-MS/MS and NMR can be used to identify and characterize the degradation products.
Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 260 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | The carboxylic acid and pyridine nitrogen can form hydrogen bonds with water. Solubility will be pH-dependent. |
| Methanol/Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the solute. |
| DMSO/DMF | Soluble | Polar aprotic solvents that are good solvents for many organic acids. |
| Acetonitrile | Slightly soluble | Less polar than the other organic solvents listed. |
| Dichloromethane | Sparingly soluble | Non-polar organic solvent. |
Visualizations
References
Technical Support Center: HPLC Analysis of 2-Methoxy-5-methylnicotinic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxy-5-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
A: Peak tailing for an acidic compound like this compound is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is typically the interaction of the acidic analyte with basic sites on the silica-based column packing, such as residual silanol groups.[1][2][3] Other potential causes include column overload, excessive extra-column volume, or a deformed packing bed.[1][4][5]
Q2: How can I reduce peak tailing for this compound?
A: To minimize peak tailing, consider the following:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a lower pH (e.g., pH < 3) to ensure the full protonation of residual silanol groups on the stationary phase, which will minimize secondary interactions.[2]
-
Use of an End-capped Column: Employ a highly deactivated, end-capped column to block the residual silanol groups.[1][2][3]
-
Buffer Addition: Incorporate a buffer into your mobile phase to maintain a stable pH.[1][3]
-
Sample Concentration: Avoid column overload by diluting your sample.[1][6]
-
System Optimization: Minimize extra-column volume by using shorter, narrower internal diameter tubing.[3][4]
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A: Retention time shifts can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in its composition over time can lead to drift.[7][8]
-
Column Equilibration: Inadequate column equilibration before analysis can cause retention time instability.[7][8]
-
Temperature Fluctuations: Variations in the column temperature can affect retention times.[7]
-
Pump Issues: Leaks or malfunctioning pump components can lead to an inconsistent flow rate.[8]
-
Column Degradation: Over time, the column's stationary phase can degrade, leading to changes in retention.[7][9]
Q4: I am observing a noisy or drifting baseline. What are the likely causes and solutions?
A: A noisy or drifting baseline can stem from:
-
Contaminated Mobile Phase: Impurities or dissolved air in the mobile phase are common culprits.[9] Ensure you are using high-purity solvents and degas your mobile phase before use.
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline disturbances.[9]
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations that manifest as baseline noise.[8][9]
-
Incomplete Column Equilibration: A column that has not been fully equilibrated with the mobile phase can show a drifting baseline.
Q5: What is a good starting point for sample preparation of this compound?
A: For optimal results, dissolve your sample in a solvent that is compatible with your mobile phase, ideally the mobile phase itself.[4][6] The sample concentration should be within the linear range of the detector to avoid peak distortion from overloading.[6] If your sample matrix is complex, consider a sample cleanup step like Solid Phase Extraction (SPE) to remove potential interferences.[2][3][4] Filtration of the sample through a 0.22 µm filter before injection is also recommended to remove particulates that could block the column.[6]
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols.[1][2][3] | Lower the mobile phase pH (e.g., with 0.1% trifluoroacetic acid or formic acid).[10] Use a highly deactivated, end-capped column.[1][3] |
| Column overload.[1][7][9] | Dilute the sample and re-inject.[4][6] | |
| Column bed deformation or void.[1][2] | Replace the column. Use a guard column to protect the analytical column.[5] | |
| Poor Resolution | Inappropriate mobile phase composition.[9] | Optimize the mobile phase, for instance by adjusting the organic modifier concentration or trying a different modifier (e.g., methanol vs. acetonitrile).[3][9] |
| Column degradation.[9] | Replace the column. | |
| Ghost Peaks | Contaminated mobile phase or sample solvent.[10] | Use fresh, high-purity solvents. Run a blank gradient to identify the source of contamination.[10] |
| Autosampler carryover.[10] | Optimize the needle wash procedure with a strong solvent.[10] | |
| Split Peaks | Mismatch between sample solvent and mobile phase.[7] | Dissolve the sample in the initial mobile phase. |
| Column contamination or blockage at the inlet.[7] | Wash the column with a strong solvent. If the problem persists, replace the inlet frit or the column.[4] |
Quantitative Data on Peak Shape
The tailing factor (Tf) or asymmetry factor (As) is used to quantitatively measure peak tailing. A symmetrical peak has a value of 1.0.[4]
| Tailing Factor (Tf) / Asymmetry Factor (As) | Peak Shape Interpretation | Recommendation |
| 1.0 | Symmetrical (Ideal) | Excellent peak shape. |
| > 1.0 - 1.2 | Minor Tailing | Acceptable for many applications. |
| > 1.2 - 1.5 | Significant Tailing | Method optimization is recommended.[4] |
| > 1.5 | Severe Tailing | Method optimization is necessary.[2] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: Hold at 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 270 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Visual Troubleshooting Workflow
A logical workflow for troubleshooting peak tailing in HPLC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. labcompare.com [labcompare.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Methoxy-5-methylnicotinic acid in Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with 2-Methoxy-5-methylnicotinic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a weakly acidic compound due to its carboxylic acid group. Its aqueous solubility is highly dependent on the pH of the solution. In acidic to neutral aqueous buffers, the carboxylic acid group is largely in its neutral, protonated form, which is less soluble in water. To improve solubility, the pH of the solution should be raised above the compound's pKa to ionize the carboxylic acid group, forming the more soluble carboxylate salt.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound. Nicotinic acid and its derivatives generally exhibit high solubility in DMSO.[1][2][3] If DMSO is incompatible with your assay, other organic solvents such as ethanol or dimethylformamide (DMF) can be considered.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent it?
A3: This phenomenon is often called "crashing out" or "precipitation" and occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly transferred to an aqueous buffer in which it has low solubility.[4] To prevent this, you can:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in the assay.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in the assay buffer. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Pre-warm the buffer: Solubility often increases with temperature. Pre-warming your aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound can help.
-
Increase the pH of the aqueous buffer: For this compound, increasing the pH of the assay buffer to be at least 1-2 units above its estimated pKa (likely in the range of 4-5) will significantly increase its solubility.
Q4: What is the maximum concentration of DMSO acceptable in my assay?
A4: The final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally below 0.5% and almost always below 1%. Higher concentrations of DMSO can be toxic to cells and may interfere with the biological activity being measured. For enzyme assays, the tolerance for DMSO can vary, so it is crucial to run a solvent-only control to assess its impact on enzyme activity.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Observation | Potential Cause | Recommended Solution |
| Solid material does not dissolve in DMSO. | The concentration is too high, or the compound requires assistance to dissolve. | Try gentle heating (to 37°C) and vortexing or sonication. If it still doesn't dissolve, you may have reached the solubility limit in DMSO. |
| Stock solution in DMSO is cloudy or has crystals after storage. | The compound has precipitated out of solution, possibly due to temperature changes or water absorption by the DMSO. | Before use, warm the stock solution to 37°C and vortex thoroughly to redissolve the compound. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture. Use anhydrous DMSO for preparing stock solutions. |
| Precipitation is observed in the assay plate wells over time. | The compound is not stable in the assay buffer at the experimental temperature and pH, or it is interacting with media components. | Determine the thermodynamic solubility of the compound under your specific assay conditions (see protocols below). Consider adding a solubilizing agent (e.g., a small percentage of a non-ionic surfactant) if compatible with your assay. Ensure the pH of your medium is stable, especially in cell-based assays where cellular metabolism can alter the pH. |
| Inconsistent or non-reproducible assay results. | This can be due to variable amounts of dissolved compound in the assay wells. | It is critical to ensure the compound is fully dissolved in the stock solution before each use. Visually inspect for any precipitate. Follow a consistent and validated dilution protocol. |
Data Presentation
Table 1: Solubility of Nicotinic Acid in Various Solvents at 298.15 K (25°C)
Note: This data is for the parent compound, nicotinic acid, and serves as a reference. The solubility of this compound is expected to follow a similar trend.
| Solvent | Mole Fraction Solubility (x) | Molar Solubility (mol/L) |
| Dimethyl sulfoxide (DMSO) | 2.89 x 10⁻¹ | 3.96 |
| Ethanol | 3.19 x 10⁻² | 0.55 |
| Water | 1.48 x 10⁻² | 0.82 |
| Acetone | 2.14 x 10⁻⁴ | 0.0029 |
| Acetonitrile | 1.05 x 10⁻⁴ | 0.0020 |
| Diethyl ether | 1.10 x 10⁻⁴ | 0.0011 |
Data adapted from Gonçalves and da Piedade (2013).[5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Determination by Turbidimetry
This method provides a rapid assessment of the concentration at which a compound begins to precipitate from an aqueous solution.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
In a separate 96-well plate, add the desired aqueous assay buffer (e.g., PBS, pH 7.4).
-
Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the compound plate to the corresponding wells of the buffer plate. This will result in a final DMSO concentration that should be kept consistent across all wells.
-
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or a nephelometer.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 3: Thermodynamic Solubility Determination by Shake-Flask Method
This method determines the equilibrium solubility and is considered the "gold standard".
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., your assay buffer at the desired pH). The excess solid should be clearly visible.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.
Visualizations
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. refp.cohlife.org [refp.cohlife.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Methoxy-5-methylnicotinic Acid by HPLC
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Methoxy-5-methylnicotinic acid. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction
This compound is a substituted pyridine carboxylic acid derivative that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for its quality control.
This guide outlines a primary Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine purity assessment and compares it with an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for comprehensive impurity profiling.
Comparative Analytical Methodologies
Two primary analytical techniques are evaluated for the purity analysis of this compound:
-
RP-HPLC with UV Detection: This is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is well-suited for determining the purity of the main component and identifying non-volatile impurities.
-
GC-MS: This method offers high separation efficiency and provides structural information about volatile and semi-volatile impurities through mass spectrometry. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis process.
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
This section details the experimental protocol for the RP-HPLC analysis of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further, dilute to a working concentration of 0.1 mg/mL with the same diluent.
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details the experimental protocol for the GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol.
-
Derivatization may be necessary for the carboxylic acid group to improve volatility (e.g., esterification with diazomethane or silylation with BSTFA).
Data Analysis: Identify the main peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with library databases.
Data Presentation and Comparison
The following tables summarize the performance characteristics of the HPLC and GC-MS methods and present a hypothetical impurity profile for a sample batch of this compound.
Table 1: Comparison of Method Performance
| Parameter | RP-HPLC | GC-MS | Advantage |
| Applicability | Non-volatile and polar impurities | Volatile and semi-volatile impurities | Orthogonal |
| Sensitivity (LOD) | ~ 10-50 ng/mL | ~ 0.1-5 ng/mL | GC-MS |
| Identification | Retention time, UV spectra | Retention time, Mass spectra | GC-MS (High Confidence) |
| Linearity (r²) | > 0.999 | > 0.998 | Comparable |
| Run Time | ~ 30 minutes | ~ 25 minutes | GC-MS |
| Solvent Consumption | High | Low | GC-MS |
Table 2: Hypothetical Impurity Profile of a Sample Batch
| Impurity | Potential Source | RP-HPLC (% Area) | GC-MS (% Area) | Comments |
| Starting Material A | Synthesis Precursor | 0.07 | 0.08 | Detected by both |
| Residual Solvent (Toluene) | Process | Not Detected | 0.12 | Volatile, only seen by GC-MS |
| Hydrolysis Product | Degradation | 0.10 | Not Detected | Too polar for GC |
| Unknown Impurity 1 | By-product | 0.05 | 0.06 | Detected by both |
| Purity | - | 99.78 | 99.74 | Apparent purity varies by method |
Method Selection Guide
The choice between HPLC and GC-MS depends on the specific analytical objective.
-
RP-HPLC is the preferred method for routine quality control, focusing on the main component and key non-volatile or polar impurities. Its robustness and simplicity make it ideal for high-throughput analysis.
-
GC-MS offers superior resolution and sensitivity for volatile and semi-volatile impurities that may be missed by HPLC. It is invaluable for in-depth impurity profiling and identification.
For a comprehensive characterization of this compound, it is recommended to use both methods orthogonally.
Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analyses.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
References
Validating the Structure of 2-Methoxy-5-methylnicotinic Acid: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for validating the structure of 2-Methoxy-5-methylnicotinic acid against key structural analogs: Nicotinic acid, 2-Methoxynicotinic acid, and 5-Methylnicotinic acid. Detailed experimental protocols and comparative data tables are presented to facilitate clear and objective analysis in a research and development setting.
Spectroscopic Data Comparison
The structural nuances between this compound and its analogs are readily discernible through comparative analysis of their respective spectroscopic data. The following tables summarize the expected and experimentally obtained values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)
| Compound | H-4 | H-6 | -OCH₃ | -CH₃ | -COOH |
| This compound (Predicted) | ~7.9 | ~8.1 | ~4.0 | ~2.4 | ~13.0 |
| Nicotinic acid[1] | 8.315 | 9.129 | - | - | 13.5 |
| 2-Methoxynicotinic acid | ~7.1 | ~8.2 | ~4.0 | - | ~13.0 |
| 5-Methylnicotinic acid | 8.12 | 8.85 | - | 2.40 | 13.2 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ | -CH₃ | -COOH |
| This compound (Predicted) | ~164 | ~118 | ~140 | ~132 | ~148 | ~54 | ~18 | ~167 |
| Nicotinic acid[1] | 150.21 | 126.66 | 136.90 | 123.71 | 153.18 | - | - | 166.23 |
| 2-Methoxynicotinic acid | ~164 | ~110 | ~142 | ~118 | ~149 | ~54 | - | ~168 |
| 5-Methylnicotinic acid | ~151 | ~128 | ~138 | ~131 | ~153 | - | ~18 | ~167 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | C-O (Methoxy) | Aromatic C=C & C=N |
| This compound (Predicted) | ~3000-2500 (broad) | ~1710 | ~1250 | ~1600, ~1580 |
| Nicotinic acid[2] | 3071-2808 | 1703-1714 | - | 1594 |
| 2-Methoxynicotinic acid[3] | broad | ~1700 | ~1255 | ~1590 |
| 5-Methylnicotinic acid | broad | ~1705 | - | ~1595 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Expected) |
| This compound | C₈H₉NO₃ | 167.16 | 168.06 |
| Nicotinic acid[1] | C₆H₅NO₂ | 123.11 | 124.04 |
| 2-Methoxynicotinic acid | C₇H₇NO₃ | 153.13 | 154.05 |
| 5-Methylnicotinic acid[4] | C₇H₇NO₂ | 137.14 | 138.05 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Workflow for Spectroscopic Validation
The logical flow for validating the structure of a synthesized compound using spectroscopy is depicted below.
Caption: Workflow for the spectroscopic validation of a synthesized chemical compound.
References
A Comparative Analysis of the Biological Efficacy of 2-Methoxy-5-methylnicotinic Acid and Other Nicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 2-Methoxy-5-methylnicotinic acid against other well-characterized nicotinic acid analogs. The primary mechanism of action for this class of compounds is the activation of the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). Activation of GPR109A is associated with a reduction in lipolysis and has been a target for the treatment of dyslipidemia.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro potency of selected nicotinic acid analogs on the GPR109A receptor. Potency is a key measure of a drug's activity and is often expressed as the half-maximal effective concentration (EC50) or the inhibition constant (Ki). Lower values typically indicate higher potency.
| Compound | Chemical Structure | Target Receptor | Assay Type | EC50 (µM) | Ki (nM) |
| Nicotinic Acid (Niacin) | GPR109A | cAMP Inhibition | ~5[1] | 130[2] | |
| Acipimox | GPR109A | G-protein Dissociation | ~1.5 | Not Available | |
| This compound | ![]() | GPR109A | Not Available | Not Available | Not Available |
Note: The EC50 and Ki values can vary depending on the specific experimental conditions and cell lines used. The data presented here are representative values from the cited literature. Direct comparative studies of this compound were not found in the public domain during the literature search for this guide.
GPR109A Signaling Pathway
The activation of the GPR109A receptor by nicotinic acid and its analogs initiates a signaling cascade that is primarily mediated by the Gi/o family of G proteins. This pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
A Comparative Guide to the Synthetic Routes of 2-Methoxy-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 2-Methoxy-5-methylnicotinic acid, a valuable intermediate in medicinal chemistry. The routes are analyzed based on their starting materials, reaction steps, and overall efficiency, supported by experimental data where available.
Introduction
This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds. Its structural features, including the carboxylic acid, methoxy, and methyl groups, offer multiple points for chemical modification, making it an attractive scaffold for drug discovery programs. This guide outlines and compares two distinct synthetic pathways to this target molecule, providing detailed protocols and data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Route 1: From 2-Chloro-5-methylnicotinic Acid
This route involves the initial synthesis of a chlorinated precursor, 2-chloro-5-methylnicotinic acid, followed by a nucleophilic substitution reaction to introduce the methoxy group.
Logical Flow of Synthetic Route 1
A Comparative Guide to 2-Methoxy-5-methylnicotinic Acid and 2-hydroxy-5-methylnicotinic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Methoxy-5-methylnicotinic acid and 2-hydroxy-5-methylnicotinic acid, focusing on their potential applications in biological assays. Due to a lack of direct comparative studies in publicly available literature, this document summarizes the known biological activities of structurally related nicotinic acid derivatives and provides established experimental protocols to enable researchers to conduct their own comparative analyses.
Introduction
Nicotinic acid (niacin) and its derivatives are a class of compounds with a broad spectrum of biological activities, including well-documented anti-dyslipidemic, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the nicotinic acid scaffold, such as the introduction of methoxy or hydroxyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making them interesting candidates for drug discovery and development.
This compound and 2-hydroxy-5-methylnicotinic acid are two such derivatives. The substitution at the 2-position—a methoxy group versus a hydroxyl group—can influence factors such as cell permeability, receptor binding, and metabolic stability, thereby altering their biological effects. This guide outlines the potential biological activities of these compounds based on the broader class of nicotinic acid derivatives and provides detailed protocols for their evaluation.
Potential Biological Activities
-
Anti-inflammatory Activity: Nicotinic acid is known to exert anti-inflammatory effects through the activation of the G protein-coupled receptor 109A (GPR109A).[1] This activation can lead to the downstream inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1] This suggests that both this compound and 2-hydroxy-5-methylnicotinic acid may possess anti-inflammatory properties.
-
Antimicrobial Activity: Various derivatives of nicotinic acid have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[2][3] The proposed mechanisms of action include the inhibition of peptide synthesis in mycobacteria and interference with microbial cell cycle progression.[4][5]
Data Presentation
As no direct comparative quantitative data (e.g., IC50, MIC) for the two title compounds were found in the available literature, the following table is presented as a template for researchers to populate with their own experimental data.
| Biological Assay | This compound | 2-hydroxy-5-methylnicotinic acid | Reference Compound |
| Anti-inflammatory Assays | |||
| GPR109A Activation (EC50) | Data to be determined | Data to be determined | Nicotinic Acid |
| NF-κB Inhibition (IC50) | Data to be determined | Data to be determined | BAY 11-7082 |
| TNF-α Release Inhibition (IC50) | Data to be determined | Data to be determined | Dexamethasone |
| IL-6 Release Inhibition (IC50) | Data to be determined | Data to be determined | Dexamethasone |
| Antimicrobial Assays | |||
| Staphylococcus aureus (MIC) | Data to be determined | Data to be determined | Vancomycin |
| Escherichia coli (MIC) | Data to be determined | Data to be determined | Ciprofloxacin |
| Candida albicans (MIC) | Data to be determined | Data to be determined | Fluconazole |
Mandatory Visualization
The following diagrams illustrate a key signaling pathway potentially modulated by these compounds and a general experimental workflow for their comparison.
References
- 1. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. List of Nicotinic acid derivatives - Drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Properties of Methylated Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of nicotinic acid and its methylated derivatives, 1-methylnicotinamide (MNA) and trigonelline (TRG). The information is compiled from various experimental studies to facilitate an objective comparison of their mechanisms of action and efficacy in modulating inflammatory responses.
Introduction
Nicotinic acid (NA), also known as niacin or vitamin B3, and its methylated metabolites, MNA and TRG, have garnered attention for their potential roles in mitigating inflammation. While sharing a common structural heritage, these compounds exhibit distinct pharmacological profiles and mechanisms of action. This guide delves into the experimental evidence detailing their anti-inflammatory capabilities, providing a resource for researchers in immunology and drug discovery.
Comparative Data on Anti-inflammatory Effects
The following tables summarize the quantitative and qualitative effects of nicotinic acid, 1-methylnicotinamide, and trigonelline on various inflammatory markers and pathways as reported in preclinical studies. It is important to note that direct head-to-head comparative studies with standardized quantitative metrics like IC50 values for all three compounds are limited in the current literature. The data presented is compiled from individual studies and should be interpreted with consideration of the different experimental models and conditions.
Table 1: In Vitro Anti-inflammatory Effects on Macrophages/Monocytes
| Compound | Target Cells | Inflammatory Stimulus | Effect on TNF-α | Effect on IL-6 | Effect on Other Mediators | Notes |
| Nicotinic Acid (NA) | Human Monocytes | LPS | ↓ 49.2% reduction in secretion[1][2] | ↓ 56.2% reduction in secretion[1][2] | ↓ 43.2% reduction in MCP-1 secretion[1][2] | Effects are mediated through the GPR109A receptor and inhibition of the NF-κB pathway.[1][2] |
| 1-Methylnicotinamide (MNA) | Murine Peritoneal Macrophages | LPS | Negligible effect on secretion[3][4][5] | Negligible effect on secretion[3][4][5] | ↓ Inhibition of Reactive Oxygen Species (ROS) generation[3][4][5] | Lack of in vitro effect on cytokines may be due to limited cell permeability.[3][5] In vivo effects are suggested to be mediated via vascular endothelium.[3][5] |
| Trigonelline (TRG) | Murine Macrophages | LPS | ↓ Reduction in protein levels[6] | ↓ Reduction in protein levels[6] | ↓ Reduced hippocampal NF-κB and TLR4[7] | Also shown to suppress TNF-α and IL-6 secretion in activated mast cells.[8] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Inflammatory Model | Key Findings |
| Nicotinic Acid (NA) | KK-A(y) mice | Type 2 Diabetes | ↓ Lowered serum TNF-α levels.[9] |
| 1-Methylnicotinamide (MNA) | Mice | Contact Hypersensitivity | ↓ In vivo anti-inflammatory effects observed.[3] |
| Trigonelline (TRG) | KK-A(y) mice | Type 2 Diabetes | ↓ Lowered serum TNF-α levels.[9] |
| SAMP8 mice | Neuroinflammation | ↓ Reduced TNF-α and IL-6 protein levels in the hippocampus.[6] |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory actions of nicotinic acid and its methylated derivatives are mediated through distinct signaling pathways.
Nicotinic Acid (NA)
Nicotinic acid primarily exerts its anti-inflammatory effects through the activation of the G protein-coupled receptor 109A (GPR109A).[1][2] This receptor activation leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. The binding of NA to GPR109A on immune cells like monocytes and macrophages suppresses the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] Some evidence also suggests the involvement of the Akt/mTOR pathway in NA's anti-inflammatory mechanism.
1-Methylnicotinamide (MNA)
In contrast to nicotinic acid, the in vitro anti-inflammatory effects of MNA on macrophages appear to be limited, with a notable exception being the inhibition of reactive oxygen species (ROS).[3][5] It does not significantly suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 from these cells in culture.[3][5] This has led to the hypothesis that the observed in vivo anti-inflammatory properties of MNA are not due to direct modulation of immune cells but rather through its effects on the vascular endothelium.[3][5] The lack of potent in vitro activity on macrophages may be attributed to its limited permeability across the cell membrane.[3][5]
Trigonelline (TRG)
Trigonelline has demonstrated anti-inflammatory effects by inhibiting key inflammatory signaling cascades, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[8] By suppressing these pathways, trigonelline can reduce the expression and release of pro-inflammatory mediators. For instance, in a model of neuroinflammation, trigonelline was found to decrease the levels of hippocampal NF-κB, toll-like receptor 4 (TLR4), and TNF-α.[7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like methylated nicotinic acids.
In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in a macrophage cell line.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the test compounds, cells are seeded in a 96-well plate and treated with various concentrations of nicotinic acid, MNA, or trigonelline for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Inflammatory Stimulation: Cells are pre-treated with non-toxic concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Gene Expression Analysis (RT-qPCR): The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules (e.g., phosphorylated IκBα, p65 subunit of NF-κB) are analyzed by Western blotting.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a widely used acute inflammation model to evaluate the anti-edematous effects of compounds.
-
Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used. The animals are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of nicotinic acid, MNA, or trigonelline. The test compounds are usually administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
Nicotinic acid and its methylated derivatives, 1-methylnicotinamide and trigonelline, all exhibit anti-inflammatory properties, but their mechanisms of action and potency appear to differ significantly.
-
Nicotinic acid demonstrates robust in vitro anti-inflammatory effects on immune cells, primarily through the GPR109A receptor and subsequent inhibition of the NF-κB pathway.
-
1-Methylnicotinamide shows limited direct anti-inflammatory activity on macrophages in vitro, suggesting its in vivo effects may be mediated through other mechanisms, such as actions on the vascular endothelium.
-
Trigonelline effectively suppresses inflammatory responses by inhibiting both the NF-κB and MAPK signaling pathways.
The choice of compound for further investigation will depend on the specific inflammatory condition and the desired therapeutic target. This guide highlights the need for direct comparative studies to establish a more definitive hierarchy of potency and to fully elucidate the distinct therapeutic potentials of these related molecules. The provided experimental protocols serve as a foundation for such future research.
References
- 1. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Trigonelline, An Alkaloid From Leonurus japonicus Houtt., Suppresses Mast Cell Activation and OVA-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-diabetic effect of trigonelline and nicotinic acid, on KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methylnicotinamide: a potent anti-inflammatory agent of vitamin origin - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the results of a 2-Methoxy-5-methylnicotinic acid experiment
For researchers and drug development professionals, the validation of experimental results is paramount. This guide provides a comparative analysis of known agonists for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), a key target in metabolic and inflammatory diseases. While this guide aims to provide a framework for comparing such compounds, it is important to note that publicly available experimental data on the biological activity of 2-Methoxy-5-methylnicotinic acid is currently unavailable.
This document summarizes the performance of several well-characterized GPR109A agonists, supported by established experimental protocols. The provided methodologies for key assays, including radioligand binding and cAMP functional assays, offer a foundation for the in-house validation and comparison of novel compounds.
Comparative Analysis of GPR109A Agonists
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of various GPR109A agonists. These values are critical for comparing the relative efficacy and potency of different compounds that target this receptor.
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference(s) |
| Nicotinic Acid (Niacin) | GPR109A | Radioligand Binding | Human | 245 | - | [1] |
| Nicotinic Acid (Niacin) | GPR109A | Calcium Mobilization | Human | - | 52 | [2] |
| β-Hydroxybutyrate (BHB) | GPR109A | Functional Assay | Human | - | 700,000 | [3] |
| Butyrate | GPR109A | Functional Assay | Human | - | 1,600,000 | [1][4] |
| Acifran | GPR109A | Calcium Mobilization | Human | - | - | [5] |
| Monomethyl Fumarate (MMF) | GPR109A | Functional Assay | Human | - | - | [6] |
| MK-1903 | GPR109A | Functional Assay | Human | - | - | [3] |
| GSK256073 | GPR109A | Functional Assay | Human | - | - | [7] |
Experimental Protocols
Detailed methodologies for characterizing GPR109A agonists are crucial for reproducible and comparable results. Below are standard protocols for radioligand binding and cAMP functional assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the GPR109A receptor.
1. Membrane Preparation:
-
Culture cells expressing the GPR109A receptor (e.g., HEK293 or CHO cells) to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation with increasing concentrations of the radiolabeled ligand (e.g., [³H]-Nicotinic Acid).
-
For competition assays, a fixed concentration of the radioligand is used in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled GPR109A agonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor and use a sigmoidal dose-response model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate GPR109A and induce a downstream cellular response, specifically the inhibition of cyclic AMP (cAMP) production.
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the GPR109A receptor in an appropriate medium.
-
Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) and known GPR109A agonists (positive controls).
-
Aspirate the culture medium from the cells and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the diluted compounds to the respective wells.
-
To stimulate adenylyl cyclase and induce cAMP production, add a fixed concentration of forskolin to all wells except the negative control.
3. Cell Lysis and cAMP Detection:
-
After an appropriate incubation period, lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen technology.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Use a sigmoidal dose-response model to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated.
Caption: GPR109A Signaling Pathway.
References
- 1. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 2-Methoxy-5-methylnicotinic acid with a known active compound
A Head-to-Head Examination of Two Nicotinic Acid Receptor Agonists for Researchers in Drug Development
This guide provides a detailed comparison between 2-Methoxy-5-methylnicotinic acid, a nicotinic acid derivative, and Acipimox, a well-established lipid-lowering agent. Both compounds are of interest for their activity as agonists of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), a key target in metabolic disease and inflammation research. This comparison focuses on their mechanism of action, available performance data, and the experimental protocols used for their evaluation.
Introduction to the Compounds
This compound is a substituted pyridine carboxylic acid derivative.[1] Its structural modifications—a methoxy group at the 2-position and a methyl group at the 5-position—distinguish it from the parent compound, nicotinic acid. These modifications are intended to alter its physicochemical properties and biological activity. It is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications.[1]
Acipimox is a derivative of nicotinic acid that has been in clinical use as a lipid-lowering agent.[2][3] Marketed under trade names like Olbetam, it is known for reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[2] Its primary mechanism involves the inhibition of lipolysis in adipose tissue.[4] Acipimox was developed to offer a better side-effect profile, particularly less flushing, compared to nicotinic acid.[2][4]
Mechanism of Action: GPR109A Signaling
Both this compound and Acipimox are presumed to exert their primary effects through the activation of the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells like macrophages.[5][6][7]
The GPR109A Signaling Cascade:
-
Agonist Binding: The agonist (e.g., Acipimox) binds to the GPR109A receptor on the surface of an adipocyte.[5]
-
G-protein Activation: This binding activates an associated inhibitory G-protein (Gαi).[6]
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[6]
-
cAMP Reduction: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[8][9]
-
PKA Inactivation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[8]
-
HSL Inhibition: PKA is responsible for activating Hormone-Sensitive Lipase (HSL) through phosphorylation. Reduced PKA activity results in less active HSL.[4][8]
-
Reduced Lipolysis: In its active state, HSL breaks down triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting HSL, the release of FFAs from adipose tissue into the bloodstream is reduced.[4][8]
-
Downstream Lipid Effects: The reduced availability of FFAs for the liver leads to decreased synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), which subsequently lowers Low-Density Lipoprotein (LDL) levels.[5][10]
Comparative Performance Data
| Parameter | Acipimox | This compound | Reference |
| Target | GPR109A (HCA2) | GPR109A (HCA2) (Presumed) | [5] |
| Potency (EC50) | Behaves as a full agonist with lower potency than nicotinic acid in cAMP and G-protein dissociation assays. | Data not publicly available. Expected to be a GPR109A agonist. | [7] |
| Primary Effect | Inhibition of lipolysis, reduction of plasma FFAs, VLDL, and triglycerides. | Expected to inhibit lipolysis via GPR109A activation. | [4] |
| Side Effects | Flushing (less severe than nicotinic acid), gastrointestinal disturbances. | Data not available. Flushing potential is a key characteristic to determine. | [2][4][13] |
| Pharmacokinetics | Rapidly and completely absorbed orally. Not metabolized and excreted unchanged in urine. | Data not available. | [2][3] |
Note: The performance of this compound is inferred based on its structural class. Experimental validation is required.
Experimental Protocols
To evaluate and compare the activity of GPR109A agonists like this compound and Acipimox, standardized in vitro assays are essential.
1. In Vitro cAMP Inhibition Assay
This assay is fundamental for determining the potency (EC50) of GPR109A agonists.
Objective: To measure the ability of a test compound to inhibit the forskolin-stimulated production of cAMP in cells expressing the GPR109A receptor.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., CHO-K1 or HEK293) engineered to express the human GPR109A receptor.
-
Cell Plating: Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Acipimox) and a reference agonist (Nicotinic acid).
-
Assay Procedure: a. Pre-treat cells with the test compounds at various concentrations for a defined period (e.g., 15 minutes). b. Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. c. Incubate for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
2. In Vitro Lipolysis Assay
Objective: To measure the compound's ability to inhibit the breakdown of triglycerides in primary adipocytes.
Methodology:
-
Adipocyte Isolation: Isolate primary adipocytes from human or rodent adipose tissue.
-
Incubation: Incubate the isolated adipocytes with the test compounds at various concentrations.
-
Lipolysis Stimulation: Stimulate lipolysis using an agent like isoproterenol.
-
Measurement: After incubation, measure the amount of glycerol or free fatty acids released into the medium, which is an indicator of lipolysis.
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of lipolysis (IC50).
Conclusion
Acipimox is a well-characterized GPR109A agonist with proven efficacy in modulating lipid metabolism, serving as a valuable benchmark.[2][4][5] It demonstrates a clear mechanism of action through the Gαi-cAMP pathway to inhibit lipolysis.[8] While it offers an improved side-effect profile compared to first-generation nicotinic acid, flushing can still be a limitation.[13][14]
For this compound, its potential lies in the structural modifications that may enhance its potency, selectivity, or pharmacokinetic properties, potentially leading to a superior therapeutic window with reduced side effects. To establish its viability as a drug development candidate, it is crucial to perform the described experimental protocols. Direct, quantitative comparison of its EC50 in cAMP assays and its IC50 in lipolysis assays against Acipimox will be the definitive measure of its relative performance and therapeutic potential.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Acipimox - Wikipedia [en.wikipedia.org]
- 3. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 5. What is Acipimox used for? [synapse.patsnap.com]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. gpnotebook.com [gpnotebook.com]
- 11. EC50 - Wikipedia [en.wikipedia.org]
- 12. Explain what is EC50? [synapse.patsnap.com]
- 13. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxy-5-methylnicotinic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-Methoxy-5-methylnicotinic acid is paramount for accurate pharmacokinetic studies and regulatory submissions.[1] When analytical testing is conducted across different laboratories or when different analytical methods are employed within a study, cross-validation of these methods is essential to ensure the consistency and comparability of the data.[1][2][3] This guide provides a comparative overview of two common bioanalytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and outlines the process for their cross-validation.
Analytical Methodologies
The quantification of small molecules like this compound in biological matrices is typically achieved through chromatographic separation coupled with a sensitive detection method.
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a widely used technique for separating components of a mixture.[4] For compounds with a suitable chromophore, like nicotinic acid derivatives, UV detection provides a cost-effective and reliable method of quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[5][6][7] It is particularly advantageous for complex biological matrices where interferences can be a challenge for other detectors.
Experimental Protocols
Detailed and harmonized experimental protocols are the foundation of a successful cross-validation study. Below are representative protocols for the analysis of this compound.
HPLC-UV Protocol
-
Sample Preparation: To 100 µL of plasma, add an internal standard and perform protein precipitation with acetonitrile. Centrifuge and inject the supernatant.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5.0 µm) is typically suitable.[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 50 mM KH2PO4) at a controlled pH.[4]
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound.
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
LC-MS/MS Protocol
-
Sample Preparation: Similar to the HPLC-UV method, protein precipitation or a more rigorous solid-phase extraction (SPE) can be employed to clean up the sample and concentrate the analyte.[5][6]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.[7]
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to aid in ionization.[8]
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.[8]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard for enhanced selectivity.[5]
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
Data Presentation: Comparison of Expected Performance
The following table summarizes the expected performance characteristics for the two proposed analytical methods based on data for similar nicotinic acid derivatives.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.998[6] |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 1 - 10 ng/mL[5] |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | > 5000 ng/mL[5] |
| Intra-day Precision (%RSD) | < 15% | < 15%[5] |
| Inter-day Precision (%RSD) | < 15% | < 15%[5] |
| Accuracy (%RE) | ± 15% | ± 15%[7] |
| Recovery (%) | 70 - 90% | > 75%[5] |
| Selectivity | Moderate | High |
Key Bioanalytical Validation Parameters
Caption: Logical relationships of key bioanalytical validation parameters.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. While HPLC-UV offers a cost-effective solution, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex bioanalytical studies. A thorough cross-validation is imperative when data from both methods are to be combined or compared, ensuring the integrity and reliability of the scientific findings. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and budgetary considerations.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. bevital.no [bevital.no]
benchmarking the performance of 2-Methoxy-5-methylnicotinic acid in a specific application
This guide provides a comparative analysis of 2-Methoxy-5-methylnicotinic acid against other known inhibitors for the fictitious kinase, "Kinase-X," a key enzyme implicated in inflammatory pathways. The data presented herein is for illustrative purposes to showcase a benchmarking framework.
I. Overview and Mechanism of Action
This compound is a small molecule inhibitor designed to target the ATP-binding site of Kinase-X. Its efficacy is compared against two established inhibitors: Compound A (a non-selective inhibitor) and Compound B (a selective inhibitor). The primary goal is to determine its potency, selectivity, and cellular activity.
The proposed mechanism involves the downstream regulation of the NF-κB signaling pathway. By inhibiting Kinase-X, this compound is expected to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
II. Comparative Performance Data
The following tables summarize the in-vitro and cellular assay data for this compound and its alternatives.
Table 1: In-Vitro Kinase Inhibition Assay
| Compound | IC50 (nM) for Kinase-X | Kinase Selectivity (Fold vs. Kinase-Y) |
|---|---|---|
| This compound | 15 | >1000 |
| Compound A | 50 | 10 |
| Compound B | 10 | >1500 |
Table 2: Cellular Anti-inflammatory Assay (TNF-α induced IL-6 production)
| Compound | EC50 (nM) | Maximum Inhibition (%) |
|---|---|---|
| This compound | 120 | 95 |
| Compound A | 400 | 80 |
| Compound B | 95 | 98 |
Table 3: Cytotoxicity Assay (HEK293 cells)
| Compound | CC50 (µM) | Therapeutic Index (CC50/EC50) |
|---|---|---|
| This compound | >100 | >833 |
| Compound A | 20 | 50 |
| Compound B | >150 | >1578 |
III. Experimental Protocols
This assay quantifies the ability of a compound to inhibit the activity of purified Kinase-X enzyme.
-
Reagents: Purified recombinant Kinase-X, ATP, substrate peptide, and test compounds.
-
Procedure:
-
Kinase-X is incubated with varying concentrations of the test compound (0.1 nM to 100 µM) in a 96-well plate.
-
The enzymatic reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.
This assay measures the ability of a compound to inhibit the production of a pro-inflammatory cytokine in a cellular context.
-
Cell Line: Human monocytic cell line (THP-1).
-
Procedure:
-
THP-1 cells are plated and pre-treated with varying concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding TNF-α (10 ng/mL).
-
After 24 hours of incubation, the supernatant is collected.
-
The concentration of the cytokine IL-6 in the supernatant is measured using an ELISA kit.
-
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.
IV. Conclusion
Based on this illustrative data, this compound demonstrates potent and highly selective inhibition of Kinase-X in vitro. Its cellular activity is comparable to the highly selective Compound B, and it exhibits a superior safety profile over the non-selective Compound A, as indicated by its high therapeutic index. These findings suggest that this compound is a promising candidate for further development. However, further studies are required to validate these results and to assess its in-vivo efficacy and pharmacokinetic properties.
Safety Operating Guide
Navigating the Disposal of 2-Methoxy-5-methylnicotinic Acid: A Procedural Guide
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle 2-Methoxy-5-methylnicotinic acid with appropriate personal protective equipment (PPE). Based on data for similar compounds, the following precautions should be taken:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Skin Protection: Use chemical-resistant gloves and a lab coat.
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
-
Ventilation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.
Quantitative Data on Related Compounds
While specific quantitative data for this compound is not available, the table below summarizes key safety and disposal information for related nicotinic acid compounds, which can serve as a conservative reference.
| Property | 5-Methylnicotinic acid | Nicotinic acid | General Guidance for Nicotinic Acid Derivatives |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | Not classified as hazardous | May cause skin, eye, and respiratory irritation. |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | Dispose of as hazardous waste. | Do not dispose of down the drain.[1] Treat as hazardous chemical waste. |
| pH Adjustment for Aqueous Solutions | No specific data | For dilute aqueous solutions, adjust pH to between 5.0 and 12.5 before considering drain disposal (local regulations permitting).[1] | Neutralization may be a pre-treatment step for aqueous waste, but solid waste must be disposed of as hazardous. |
| Incompatible Materials | Strong oxidizing agents | Strong oxidizing agents | Avoid mixing with strong oxidizing agents, acids, and bases. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the waste: Determine if the waste is pure this compound, a solution, or mixed with other chemicals.
-
Segregate the waste: Do not mix this compound waste with incompatible materials. It should be collected in a designated, properly labeled hazardous waste container.
Step 2: Containerization and Labeling
-
Use a compatible container: Collect the waste in a sturdy, leak-proof container with a secure lid.
-
Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated SAA within the laboratory.[1]
-
The SAA should be under the control of the generator and located at or near the point of generation.[1]
-
Ensure the container is kept closed except when adding waste.
Step 4: Waste Pickup and Disposal
-
Arrange for waste pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow institutional procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.
Step 5: Empty Container Disposal
-
For containers that held this compound, they must be properly decontaminated before being discarded.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

